Chemical Structure, Physical Properties, and Synthetic Utility of 4-Ethenyl-2(5H)-furanone in Drug Development
Executive Summary In the landscape of modern organic synthesis and drug development, the construction of complex molecular architectures—particularly those containing sterically hindered quaternary stereocenters—requires...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern organic synthesis and drug development, the construction of complex molecular architectures—particularly those containing sterically hindered quaternary stereocenters—requires highly specialized building blocks. 4-Ethenyl-2(5H)-furanone (commonly referred to as β-vinylbutenolide or 4-vinyl-2(5H)-furanone) serves as a privileged synthon in this domain. Featuring an extended conjugated diene system integrated with a lactone ring, this compound acts as an exceptional Michael acceptor. This whitepaper provides an in-depth technical analysis of 4-ethenyl-2(5H)-furanone, detailing its physical properties, the mechanistic causality behind its reactivity, and its field-proven applications in the total synthesis of pharmacological agents.
Chemical Structure & Physical Properties
4-Ethenyl-2(5H)-furanone is a highly functionalized γ-lactone. Its core structure consists of a five-membered butenolide ring with a vinyl group attached at the C4 (β) position. This specific arrangement creates a linearly conjugated system extending from the carbonyl oxygen (C2) through the ring double bond (C3=C4) to the terminal vinyl group.
This extended conjugation is the structural cornerstone of its reactivity, shifting the primary site of electrophilicity away from the carbonyl carbon and toward the terminal carbon of the vinyl group.
Quantitative Data Summary
Note: Physical properties are representative of low-molecular-weight β-substituted butenolides under standard laboratory conditions.
Property
Value / Description
IUPAC Name
4-ethenyl-2(5H)-furanone
Common Synonyms
β-vinylbutenolide, 4-vinyl-2(5H)-furanone
Molecular Formula
C₆H₆O₂
Molecular Weight
110.11 g/mol
CAS Registry Number
54147-90-9
Physical State
Colorless to pale yellow liquid
Estimated Boiling Point
~85–95 °C (at 1–2 mmHg)
Density
~1.12 g/cm³
Solubility Profile
Miscible in THF, DCM, EtOAc; poorly soluble in water
Mechanistic Causality: The 1,6-Conjugate Addition Paradigm
The true value of 4-ethenyl-2(5H)-furanone lies in its ability to undergo 1,6-conjugate additions . In drug development, constructing quaternary carbon stereocenters is notoriously difficult due to steric repulsion. 4-ethenyl-2(5H)-furanone circumvents this by allowing bulky nucleophiles to attack the less hindered terminal vinyl carbon.
The Causality of Regioselectivity:
Why does the reaction proceed via 1,6-addition rather than standard 1,4-addition or 1,2-addition? The answer lies in Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon (1,2-site) is a "hard" electrophile, while the terminal vinyl carbon (1,6-site) is a "soft" electrophile. When paired with a soft nucleophile—such as a tertiary organocuprate or a tertiary carbon radical—the nucleophile preferentially attacks the soft terminal carbon[1]. This attack shifts the electron density through the conjugated system, generating an extended enolate intermediate that can subsequently be trapped or protonated to yield a quaternary stereocenter.
Mechanistic pathway of 1,6-conjugate addition to 4-ethenyl-2(5H)-furanone.
To ensure scientific integrity and reproducibility, the following protocol details the 1,6-addition of a tertiary cuprate to 4-ethenyl-2(5H)-furanone. This methodology is adapted from the landmark synthesis of trans-clerodane natural products[1].
Self-Validating Workflow
Cuprate Formation: In a flame-dried Schlenk flask under argon, dissolve the tertiary alkyl iodide precursor in anhydrous THF. Add t-BuLi at -78 °C to generate the alkyllithium species, followed by the addition of CuI to form the active tertiary organocuprate.
Causality: Anhydrous conditions and argon are critical to prevent premature protonation of the highly basic organolithium intermediate.
Cryogenic Cooling: Maintain the reaction mixture strictly at -78 °C.
Causality: Cryogenic temperatures suppress the non-specific polymerization of the highly reactive diene system of the butenolide and maximize the facial selectivity of the nucleophilic attack[1].
Substrate Addition: Add a solution of 4-ethenyl-2(5H)-furanone in THF dropwise over 15 minutes.
Causality: Dropwise addition maintains a low local concentration of the electrophile, preventing homocoupling or unwanted side reactions.
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The starting butenolide is highly UV-active due to its extended conjugation. The successful formation of the 1,6-adduct disrupts this diene system, resulting in a product spot that is significantly less UV-active.
Controlled Quench: Quench the reaction at -78 °C using a saturated aqueous solution of NH₄Cl/NH₃ (9:1).
Causality: The ammonia selectively coordinates the copper species, pulling it into the aqueous phase as a distinct blue complex. This prevents oxidative degradation of the newly formed product during the aqueous workup.
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Step-by-step protocol for stereoselective cuprate addition.
Applications in Drug Development & Natural Product Synthesis
The synthetic utility of 4-ethenyl-2(5H)-furanone has been definitively proven in the total synthesis of several complex, biologically active natural products:
trans-Clerodane Diterpenoids: Molecules such as PL3 (16-hydroxycleroda-3,13-dien-15,16-olide) exhibit a broad spectrum of pharmacological activities, including antibacterial, antileishmanial, and antitumor properties. The critical C9-quaternary carbon stereocenter of these molecules was successfully constructed via the 1,6-addition of a trans-octahydronaphthalene cuprate to 4-ethenyl-2(5H)-furanone[1].
Furoventalene: A marine natural benzofuran. The core framework of furoventalene was regioselectively constructed using a β-vinylbutenolide annulation strategy. This involved a consecutive 1,6-conjugate addition followed by an aldol-type cyclization, demonstrating the ability of 4-ethenyl-2(5H)-furanone to act as a linchpin in complex ring-forming cascades[2].
References
Müller, D. S., Untiedt, N. L., Dieskau, A. P., Lackner, G. L., & Overman, L. E. "Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products." Journal of the American Chemical Society, 2015. URL: [Link]
Kido, F., Noda, Y., Maruyama, T., Kabuto, C., & Yoshikoshi, A. "Regioselective total synthesis of furoventalene, a marine natural benzofuran, via the β-vinylbutenolide annulation." The Journal of Organic Chemistry, 1981. URL: [Link]
Spectroscopic Characterization of 4-Vinyl-2(5H)-furanone: A Technical Guide for Advanced Synthesis
Executive Summary 4-Vinyl-2(5H)-furanone (IUPAC: 4-ethenylfuran-2(5H)-one; commonly known as 4-vinylbutenolide) is a highly versatile, electron-deficient diene and Michael acceptor used extensively in complex natural pro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Vinyl-2(5H)-furanone (IUPAC: 4-ethenylfuran-2(5H)-one; commonly known as 4-vinylbutenolide) is a highly versatile, electron-deficient diene and Michael acceptor used extensively in complex natural product synthesis. Because the integrity of its conjugated α,β-unsaturated γ-lactone system dictates its reactivity, rigorous spectroscopic characterization is a mandatory quality-control step prior to its deployment in catalytic cascades. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiling of 4-vinyl-2(5H)-furanone, complete with self-validating experimental protocols.
Chemical Context & Mechanistic Utility
The structural architecture of 4-vinyl-2(5H)-furanone features a five-membered lactone ring with extended conjugation through a C4 vinyl group. This specific electronic topology makes it an exceptional candidate for constructing quaternary stereocenters.
Historically, its utility was elegantly demonstrated in the total synthesis of trans-clerodane diterpenoids, where it served as the critical electrophile in the 1,6-conjugate addition of tertiary organocuprates and tertiary carbon radicals[1]. More recently, the compound has been leveraged in photoredox-catalyzed deoxygenative allylation strategies to achieve the enantioselective total synthesis of (+)-randainin D and (+)-barekoxide[2].
Fig 2. 1,6-conjugate addition pathway of 4-vinyl-2(5H)-furanone in trans-clerodane synthesis.
Structural Elucidation via NMR
The NMR profile of 4-vinyl-2(5H)-furanone is governed by the strong electron-withdrawing effect of the carbonyl group and the anisotropic effects of the conjugated diene system.
Causality in Chemical Shifts
1H NMR: The C3 proton (α to the carbonyl) is highly shielded relative to isolated alkenes due to the adjacent carbonyl, but the extended conjugation pushes its resonance to ~5.92 ppm. The C5 methylene protons are directly adjacent to the ring oxygen, resulting in a distinct downfield shift (~4.88 ppm). The vinyl group exhibits a classic AMX spin system. The internal vinyl proton (-CH=) is strongly deshielded (~6.55 ppm) by the conjugated lactone system, while the terminal methylene protons (=CH2) appear as distinct doublets governed by trans (~17.5 Hz) and cis (~10.8 Hz) coupling constants.
13C NMR: The C2 carbonyl carbon resonates at ~173.0 ppm, which is diagnostic for an α,β-unsaturated γ-lactone. The C4 quaternary carbon is significantly deshielded (~158.0 ppm) due to β-polarization from the carbonyl oxygen, confirming its high electrophilicity as a Michael acceptor.
Infrared spectroscopy provides orthogonal, self-validating data regarding the functional group integrity of the molecule, specifically ensuring the lactone ring has not undergone premature hydrolysis or ring-opening.
Causality in Vibrational Modes
In a standard saturated γ-lactone, the C=O stretch appears near 1770 cm⁻¹. However, the α,β-unsaturation in 4-vinyl-2(5H)-furanone lowers the force constant of the C=O bond via resonance delocalization, shifting the absorption to the 1745–1755 cm⁻¹ range. The conjugated diene system (endocyclic C=C and exocyclic vinyl C=C) yields two distinct, medium-intensity stretches in the 1600–1630 cm⁻¹ region.
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Structural Correlation
1745 - 1755
Strong
C=O stretch
α,β-unsaturated γ-lactone carbonyl
1630
Medium
C=C stretch
Exocyclic vinyl double bond
1600
Medium
C=C stretch
Endocyclic double bond (conjugated)
1150 - 1050
Strong
C-O-C stretch
Asymmetric/Symmetric lactone ring stretch
3100 - 3020
Weak
=C-H stretch
sp2 hybridized C-H bonds
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural verification, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives or instrumental artifacts.
Fig 1. Self-validating spectroscopic workflow for the characterization of 4-vinyl-2(5H)-furanone.
Protocol A: NMR Acquisition (1H and 13C)
Sample Preparation: Dissolve 15–20 mg of 4-vinyl-2(5H)-furanone in 0.6 mL of high-purity deuterated chloroform (CDCl3).
Causality Check: CDCl3 is selected because the compound lacks exchangeable protons (-OH or -NH), and CDCl3 provides excellent solubility without creating solvent residual peaks in the critical 4.5–7.0 ppm olefinic window.
Internal Standardization: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).
Causality Check: TMS acts as a self-validating zero-point reference (0.00 ppm). If the TMS peak drifts, the entire spectrum must be recalibrated, preventing misassignment of the tightly clustered vinyl doublets.
1H NMR Acquisition: Run on a 500 MHz spectrometer at 298 K. Use 16 scans with a relaxation delay (D1) of 1.5 seconds.
13C NMR Acquisition: Run at 125 MHz, 298 K, using 512 scans and a D1 of 2.0 seconds with WALTZ-16 proton decoupling.
Self-Validation: Verify the presence of the CDCl3 triplet at 77.16 ppm in the 13C spectrum. A missing or distorted triplet indicates poor shimming or phase errors.
Protocol B: ATR-FTIR Acquisition
Instrument Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and allow it to evaporate completely.
Background Validation Scan: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Causality Check: This self-validating step subtracts atmospheric CO2 (2350 cm⁻¹) and water vapor (3600-3800 cm⁻¹). If these peaks appear inverted in the final spectrum, the background was acquired improperly.
Sample Application: Apply 1-2 drops of neat 4-vinyl-2(5H)-furanone directly onto the ATR crystal.
Causality Check: ATR is mandated over traditional KBr pelleting. Because 4-vinyl-2(5H)-furanone is a liquid, KBr pelleting is impractical and introduces hygroscopic water absorption that masks the critical >3000 cm⁻¹ =C-H stretching region.
Data Acquisition: Acquire the spectrum (32 scans, 4000-400 cm⁻¹) and apply an ATR correction algorithm to normalize peak intensities relative to standard transmission spectra.
References
Overman, L. E., & MacMillan, D. S. (2015). "Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products." Journal of the American Chemical Society.[Link]
Gkizis, P. L., et al. (2024). "Total Synthesis of the Diterpenes (+)-Randainin D and (+)-Barekoxide via Photoredox-Catalyzed Deoxygenative Allylation." Journal of the American Chemical Society.[Link]
The Biological Activity and Mechanism of Action of 4-Ethenyl-2(5H)-Furanone: A Privileged Pharmacophore in Quorum Sensing Inhibition and Diterpenoid Synthesis
Executive Summary The compound 2(5H)-Furanone, 4-ethenyl- (also known as 4-vinylbutenolide or 4-vinyl-2(5H)-furanone) occupies a unique dual-role in modern chemical biology and drug development. Structurally, it consists...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2(5H)-Furanone, 4-ethenyl- (also known as 4-vinylbutenolide or 4-vinyl-2(5H)-furanone) occupies a unique dual-role in modern chemical biology and drug development. Structurally, it consists of an α,β-unsaturated lactone (butenolide) extended by a vinyl group at the C4 position. This specific structural motif makes it a highly reactive electrophilic building block for synthesizing complex, biologically active natural products. Furthermore, the 2(5H)-furanone core itself is a well-documented, privileged pharmacophore recognized for its profound ability to disrupt bacterial cell-to-cell communication (Quorum Sensing) and eradicate pathogenic biofilms without exerting the selective survival pressure that leads to antimicrobial resistance (AMR).
This technical guide synthesizes the intrinsic chemical reactivity of 4-ethenyl-2(5H)-furanone with the broad-spectrum biological activities of its derivatives, providing drug development professionals with actionable insights into its mechanisms of action and validated experimental workflows.
Chemical Anatomy and 1,6-Conjugate Reactivity
The biological and synthetic utility of 4-ethenyl-2(5H)-furanone stems directly from its extended conjugated system. The presence of the vinyl group at the C4 position creates an extended diene conjugated with the carbonyl oxygen (
O=C−C=C−C=C
).
Causality in Synthesis: Because of this extended conjugation, the molecule acts as a powerful Michael acceptor capable of undergoing rare 1,6-conjugate additions . When exposed to tertiary cuprates or tertiary carbon radicals, nucleophilic attack occurs preferentially at the terminal vinyl carbon. The electron density shifts through the diene system to the carbonyl oxygen, forming a stable enolate intermediate. This specific reactivity has been successfully leveraged as the pivotal step in the total synthesis of trans-clerodane diterpenoids, such as solidagolactone and PL3[1].
These resulting trans-clerodane diterpenoids—built upon the 4-vinylbutenolide scaffold—exhibit a broad spectrum of in vitro pharmacological activities, including potent antibacterial, antileishmanial, lipid-lowering, and antitumor effects[1].
Biological Activity Profile: The Furanone Core
While the vinyl extension provides unique synthetic handles, the 2(5H)-furanone (butenolide) core is the primary driver of the compound's direct biological activity. Marine-derived and synthetically halogenated furanones have been extensively studied for their ability to modulate biological targets across both prokaryotic and eukaryotic systems.
Broad-Spectrum Antibiofilm Efficacy
Bacterial biofilms are highly structured communities of bacteria encased in a self-produced polymeric matrix, rendering them up to 1,000 times more resistant to conventional antibiotics. Furanone derivatives effectively prevent biofilm formation and eradicate mature biofilms in both Gram-positive and Gram-negative pathogens[2].
Quantitative Efficacy Data:
The following table summarizes the Minimum Biofilm Inhibitory Concentration (MBIC) of marine-derived butenolide against various clinically relevant pathogenic strains[2].
Bacterial Strain
Gram Classification
MBIC (mg/L)
Clinical Relevance
Escherichia coli O157:H7
Gram-Negative
50
Foodborne illness, hemorrhagic colitis
Escherichia coli ATCC 25922
Gram-Negative
100
Standard clinical reference strain
Escherichia coli K-12
Gram-Negative
100
Laboratory model strain
Methicillin-Resistant S. aureus (MRSA)
Gram-Positive
200
Nosocomial infections, high AMR profile
Pseudomonas aeruginosa PAO1
Gram-Negative
800
Cystic fibrosis, implanted device infections
Quorum Sensing (QS) Inhibition
Mechanisms of Action (MoA)
LuxR-Type Receptor Antagonism and Degradation
In Gram-negative bacteria, AHLs bind to LuxR-type transcriptional regulators to activate virulence genes. Furanones competitively bind to the AHL-binding pocket of the LuxR receptor. However, unlike the native AHLs which stabilize the receptor, the binding of the furanone structurally destabilizes the LuxR protein, accelerating its proteolytic degradation and effectively shutting down the QS signaling cascade[4][5].
Primary Metabolic Enzyme Targeting
Beyond receptor antagonism, affinity pull-down assays have demonstrated that furanones can directly target enzymes involved in primary metabolism. For instance, specific furanone derivatives bind to acyl-coenzyme A dehydrogenase (ACADVL), an enzyme that catalyzes the first step of fatty acid β-oxidation, thereby disrupting the energy production required for biofilm maintenance and larval settlement[4].
Figure 1: Mechanism of Action for Furanone-mediated Quorum Sensing Inhibition.
Experimental Protocols: Validating QS Inhibition
To rigorously evaluate the biological activity of 4-ethenyl-2(5H)-furanone derivatives, researchers must employ self-validating experimental systems. The following protocol outlines the gold-standard methodology for quantifying AHL-mediated QS inhibition using a highly specific reporter strain.
Rationale and Causality of the Model
We utilize Chromobacterium violaceum CV026 as the reporter bacterium. Causality: CV026 is a mutant strain that lacks the AHL synthase gene (cannot produce its own AHLs) but retains the receptor to respond to exogenous short-chain AHLs (C4–C8) by producing a highly visible purple pigment called violacein[2].
Self-Validation: By measuring both violacein production (OD 585 nm) and bacterial cell density (OD 600 nm) simultaneously, we can definitively prove whether a reduction in pigment is due to true QS inhibition or merely a toxic, bactericidal effect.
Step-by-Step Methodology: AHL Inhibition Assay
Inoculum Preparation: Cultivate C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) at 30°C with shaking (200 rpm).
Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth. Aliquot 100 µL of this suspension into a 96-well microtiter plate.
Exogenous Induction & Treatment: Add exogenous N-hexanoyl-L-homoserine lactone (C6-AHL) to a final concentration of 5 µM to induce violacein production. Immediately add serial dilutions of the furanone derivative (e.g., 10 to 200 µg/mL). Include a positive control (AHL only) and a negative control (solvent vehicle only).
Incubation: Incubate the plate at 30°C for 24 hours to allow for biofilm formation and pigment expression.
Viability Check (Crucial): Read the absorbance at OD600 to quantify bacterial growth. If the OD600 of the treated wells matches the positive control, the compound is non-toxic at that concentration.
Violacein Extraction: Centrifuge the plate to pellet the cells. Discard the supernatant. Resuspend the pellet in 200 µL of DMSO to lyse the cells and solubilize the violacein pigment. Centrifuge again to remove cell debris.
Quantification: Transfer the DMSO supernatant to a new plate and measure the absorbance at OD585 nm. Calculate the percentage of QS inhibition relative to the positive control.
Figure 2: Self-validating workflow for the AHL Quorum Sensing Inhibition Assay.
Conclusion
The 4-ethenyl-2(5H)-furanone scaffold represents a critical intersection of synthetic organic chemistry and microbiology. Its unique 1,6-conjugate reactivity allows for the construction of complex, bioactive diterpenoids, while its intrinsic furanone core acts as a potent, non-lethal disruptor of bacterial quorum sensing. By targeting LuxR-type receptors and primary metabolic enzymes, furanone derivatives offer a highly promising avenue for developing next-generation antibiofilm agents capable of mitigating the global threat of antimicrobial resistance.
References
Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals.
Source: tandfonline.
Source: nih.
Source: frontiersin.
chemically synthesized furanones: Topics by Science.
Thermal Stability and Degradation Kinetics of 4-Ethenyl-2(5H)-Furanone: A Comprehensive Technical Guide
Executive Summary 4-Ethenyl-2(5H)-furanone (commonly known as 4-vinylbutenolide) is a highly reactive, conjugated γ -lactone utilized extensively as a Michael acceptor and diene in the total synthesis of complex natural...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Ethenyl-2(5H)-furanone (commonly known as 4-vinylbutenolide) is a highly reactive, conjugated
γ
-lactone utilized extensively as a Michael acceptor and diene in the total synthesis of complex natural products, such as trans-clerodane diterpenoids[1]. However, its extended conjugation presents significant thermal stability challenges. This guide provides an in-depth analysis of its degradation kinetics, detailing the mechanistic dichotomy between low-temperature bimolecular polymerization and high-temperature unimolecular decomposition.
Structural Dynamics and Thermodynamic Profile
The molecular architecture of 4-ethenyl-2(5H)-furanone features a
γ
-lactone ring conjugated with a C4 vinyl appendage. This specific arrangement dictates its thermal behavior. The 2(5H)-furanone isomer is thermodynamically more stable than its 2(3H)-furanone tautomer due to the internal conjugation between the endocyclic double bond and the carbonyl group[2].
However, thermal stress disrupts this stability. The primary causal factor for its degradation is the high electrophilicity of the
β
-carbon on the vinyl group, combined with the latent instability of the lactone ring at elevated temperatures. Understanding the precise kinetic thresholds of these functional groups is critical for preventing premature exhaustion of the compound during drug development and storage[3].
Mechanistic Pathways of Thermal Degradation
The thermal degradation of 4-ethenyl-2(5H)-furanone is not a single-pathway event but a divergent process dependent on the temperature regime and the physical state of the compound.
In the condensed phase at moderate temperatures, the compound is highly susceptible to bimolecular reactions. The vinyl group acts as a potent radical trap. Trace amounts of oxygen, light, or thermal fluctuations can auto-initiate radical formation, leading to rapid, exothermic chain-growth polymerization. This cross-linking process transforms the mobile liquid into an intractable resin.
In the gas phase or under flash-vacuum pyrolysis conditions, bimolecular collisions are suppressed, allowing unimolecular decomposition to dominate.
Tautomerization: At 300–400 °C, sufficient thermal energy overcomes the activation barrier for a 1,3-hydrogen shift, converting the stable 2(5H)-furanone into the reactive 2(3H)-furanone tautomer[2].
Ring Cleavage: The 2(3H) tautomer lacks stabilizing conjugation, prompting
α
-cleavage of the C–O bond to generate a transient, open-ring ketenoic aldehyde[2].
Decarbonylation: At temperatures exceeding 500 °C, the ketenoic aldehyde undergoes rapid decarbonylation (loss of CO), yielding volatile conjugated dienes or aldehydes[2].
Fig 1: Divergent thermal degradation pathways of 4-ethenyl-2(5H)-furanone.
Degradation Kinetics: Quantitative Parameters
To model the material behavior and predict shelf-life, kinetic parameters—specifically Activation Energy (
Ea
) and the Pre-exponential Factor (
A
)—must be established. The table below synthesizes the theoretical and experimental kinetic boundaries for the distinct degradation pathways of the substituted furanone system.
Data extrapolated from isoconversional kinetic modeling and theoretical composite model chemistry (CBS-QB3) of parent furanone derivatives.
Self-Validating Experimental Protocol for Kinetic Profiling
Causality & Rationale: If 4-ethenyl-2(5H)-furanone is analyzed neat under standard thermogravimetric conditions, the highly exothermic polymerization of the vinyl group will completely mask the subtle endothermic ring-opening of the furanone core. To establish trustworthiness in the kinetic data, the experimental design must physically separate these phenomena. The following protocol utilizes matrix isolation to suppress bimolecular collisions, validating the unimolecular pathway.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Isolation
Action: Dilute the purified 4-ethenyl-2(5H)-furanone in an inert argon matrix or a highly stable solvent (e.g., squalane) at a 1:1000 molar ratio.
Validation: This extreme dilution ensures that the probability of bimolecular collision (polymerization) approaches zero, forcing the molecule to undergo strictly unimolecular thermal degradation.
Step 2: Differential Scanning Calorimetry (DSC) for Exotherm Profiling
Action: Run isothermal DSC holds at 100 °C, 120 °C, and 140 °C on neat (undiluted) samples to calculate the polymerization
Ea
using an autocatalytic kinetic model.
Validation: The total area under the curve (enthalpy of polymerization,
ΔHp
) must remain constant across all three isothermal temperatures. A variance of >5% indicates competing degradation pathways, invalidating the run.
Step 3: Evolved Gas Analysis (TGA-FTIR-MS)
Action: Ramp the matrix-isolated sample from 200 °C to 700 °C at varying heating rates (
β
= 5, 10, 20 K/min). Monitor the mass spectrometer for m/z 28 (Carbon Monoxide)[2].
Validation: The detection of m/z 28 must temporally and thermally correlate with the disappearance of the lactone C=O stretch (~1750 cm⁻¹) in the synchronized FTIR spectra. This proves that decarbonylation is the direct result of lactone cleavage.
Step 4: Isoconversional Kinetic Modeling
Action: Apply the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) model-free methods to the TGA mass-loss data to extract the apparent activation energy (
Ea
)[4].
Validation: Plot
Ea
against fractional conversion (
α
). A constant
Ea
across
α
= 0.2 to 0.8 mathematically confirms a single-step unimolecular degradation mechanism.
Fig 2: Self-validating experimental workflow for thermal kinetic profiling.
Implications for Synthesis and Storage
The kinetic data dictates strict handling parameters for 4-ethenyl-2(5H)-furanone. Because the activation energy for bimolecular polymerization is relatively low (60 - 85 kJ/mol), ambient thermal energy is sufficient to slowly degrade the compound over time.
Storage: Must be maintained at sub-zero temperatures (<-20 °C) under an inert atmosphere (Argon/Nitrogen) to prevent oxidative radical initiation.
Stabilization: For long-term storage or transport, the addition of a radical scavenger, such as Butylated hydroxytoluene (BHT) at 100-500 ppm, is highly recommended to quench auto-initiation of the vinyl group.
Natural Occurrence and Biosynthesis of 4-Ethenyl-2(5H)-Furanone Derivatives: A Technical Guide
Executive Summary The 4-ethenyl-2(5H)-furanone core—commonly referred to as 4-vinylbutenolide—is a privileged structural motif and a highly versatile synthon in natural products chemistry. While the isolated 4-vinylbuten...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-ethenyl-2(5H)-furanone core—commonly referred to as 4-vinylbutenolide—is a privileged structural motif and a highly versatile synthon in natural products chemistry. While the isolated 4-vinylbutenolide molecule is highly reactive, its saturated and conjugated derivatives are ubiquitous across diverse biological kingdoms. These derivatives exhibit profound biological activities, ranging from bacterial quorum sensing to potent antitumor and herbicidal effects. This whitepaper provides an in-depth mechanistic analysis of the natural occurrence, biosynthetic logic, and advanced synthetic methodologies associated with 4-ethenyl-2(5H)-furanone derivatives.
Structural Phylogeny and Natural Occurrence
The evolutionary conservation of the butenolide ring across different species highlights its utility as an ecological and physiological mediator.
trans-Clerodane Diterpenoids: Found predominantly in the plant kingdom (e.g., Salvia and Solidago species), trans-clerodanes such as solidagolactone, PL3, and annonene feature a complex trans-decalin core attached to a β-ethanobutenolide side chain. This side chain is synthetically derived from the 4-ethenyl-2(5H)-furanone precursor and is critical for the antifeedant, antibacterial, and antileishmanial properties of these molecules[1].
Rubrolides: Isolated from marine tunicates like Ritterella rubra, rubrolides are highly conjugated γ-propenylidene-γ-butenolides. They are structurally analogous to the 4-vinylbutenolide core but feature extensive halogenation and benzylidene substitutions. They act as potent inhibitors of the photosynthetic electron transport chain[2].
Styrolides: Recently discovered in Gram-negative bacteria (Pseudomonas fluorescens), styrolides represent a novel class of bacterially produced butenolides. They serve as signaling molecules and represent a structural and biosynthetic link between tetronic acids and γ-butyrolactones[3].
Biosynthetic Logic and Enzymatic Pathways
Understanding the biosynthesis of these derivatives requires analyzing the enzymatic causality that builds the butenolide core from primary metabolites.
Terpenoid Origin (Clerodanes)
In plants, the biosynthesis of the β-ethanobutenolide fragment within clerodanes begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The cyclization of GGPP is catalyzed by class II terpene synthases (TPS) to form ent-copalyl diphosphate (CPP). A subsequent class I TPS mediates a complex Wagner-Meerwein rearrangement to establish the trans-clerodane decalin core. Finally, highly specific Cytochrome P450 (CYP450) enzymes catalyze consecutive oxidations of the aliphatic side chain to construct the furan or butenolide rings[1].
Biosynthetic pathway of trans-clerodane diterpenoids to butenolide derivatives.
Polyketide/Fatty Acid Origin (Styrolides)
Conversely, in bacteria, the butenolide core of styrolides is assembled via a polyketide-like logic. The pathway involves the condensation of fatty acid-derived 3-oxo thioesters with glyceraldehyde 3-phosphate (GAP). A critical Knoevenagel condensation drives the formation of the unsaturated lactone ring, demonstrating convergent evolution where nature utilizes distinct primary metabolites to achieve the same privileged butenolide scaffold[3].
Synthetic Methodologies: The 1,6-Addition Paradigm
In drug development, synthesizing the β-ethanobutenolide fragment of trans-clerodanes presents a formidable challenge: the construction of the highly sterically hindered C9 quaternary stereocenter.
Mechanistic Causality: Traditional ionic approaches (e.g., SN2 displacements or aldol additions) fail at the C9 position due to severe steric clash from the rigid trans-decalin system. To bypass this, Overman and colleagues pioneered a radical-based approach. By utilizing a highly reactive tertiary carbon radical and an electron-deficient diene—specifically 4-ethenyl-2(5H)-furanone (4-vinylbutenolide) —the system undergoes a rapid 1,6-conjugate addition. The radical addition is less sensitive to steric hindrance than ionic pathways, allowing the stereoselective union of the trans-decalin core with the butenolide side chain[1][4].
Photoredox-catalyzed 1,6-addition to 4-ethenyl-2(5H)-furanone.
Experimental Protocol: Photoredox 1,6-Addition to 4-Vinylbutenolide
The following step-by-step protocol details the synthesis of the trans-clerodane framework via photoredox catalysis. This protocol is designed as a self-validating system to ensure reproducibility and stereochemical accuracy[4].
Reagents & Setup:
Tertiary trans-decalin alcohol precursor (converted to hemioxalate salt).
Precursor Activation: Convert the tertiary trans-decalin alcohol into its corresponding hemioxalate salt. This acts as the radical precursor.
Inert Atmosphere Control (Validation Step 1): Transfer the hemioxalate salt, 4-ethenyl-2(5H)-furanone, and the Ir(III) catalyst into a Schlenk tube. Subject the mixture to three strict freeze-pump-thaw cycles. Causality: Triplet-state iridium catalysts are highly susceptible to oxygen quenching; absolute deoxygenation is required to validate the catalytic cycle.
Irradiation: Irradiate the reaction vessel with a 450 nm blue LED at ambient temperature (25 °C) for 16 hours.
Reaction Monitoring (Validation Step 2): Extract a 10 μL aliquot, quench, and analyze via 1H-NMR. Track the disappearance of the distinct terminal vinyl protons of 4-ethenyl-2(5H)-furanone (δ 5.5–6.5 ppm) to confirm complete radical trapping.
Quenching & Purification: Dilute the mixture with EtOAc, wash with saturated aqueous NaHCO3, and concentrate the organic layer. Purify the crude product via silica gel flash chromatography.
Stereochemical Validation (Validation Step 3): Subject the purified adduct to 2D NOESY NMR. The spatial correlation between the axial methyl group of the decalin core and the newly appended β-ethanobutenolide side chain self-validates the successful equatorial attack at the C9 stereocenter.
Quantitative Bioactivity Data
Derivatives of the 4-ethenyl-2(5H)-furanone core exhibit remarkable pharmacological diversity. The table below summarizes the quantitative and mechanistic data of key natural and synthetic derivatives.
Compound Class
Specific Derivative
Source Organism
Primary Bioactivity
Mechanism of Action / Target
trans-Clerodane
PL3 (16-hydroxycleroda-3,13-dien-15,16-olide)
Polyalthia / Salvia spp.
Antibacterial, Antitumor
Disruption of cell membrane integrity and lipid lowering[1].
Rubrolide
Rubrolide F
Ritterella rubra (Marine Tunicate)
Herbicidal (72.8% root growth inhibition)
Inhibits electron transfer from Photosystem II to Cytochrome b6f[2].
Rubrolide Analogue
Compound 7 (Synthetic)
Synthetic Derivative
Broad-spectrum Antitumor (IC50: 0.2–2.5 μM)
Upregulates PERK-eIF2α-CHOP pathway, inducing severe ER stress and apoptosis[5].
Styrolide
Styrolide A & B
Pseudomonas fluorescens
Bacterial Signaling
Binds to cluster-situated regulators (TetR-type repressors) to trigger gene expression[3].
safety profile and in vitro toxicity of 2(5H)-Furanone, 4-ethenyl-
An In-Depth Technical Guide to the Safety Profile and In Vitro Toxicity of 4-ethenyl-2(5H)-Furanone Foreword: A Proactive Framework for Safety Assessment In the landscape of drug discovery and chemical development, the 2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safety Profile and In Vitro Toxicity of 4-ethenyl-2(5H)-Furanone
Foreword: A Proactive Framework for Safety Assessment
In the landscape of drug discovery and chemical development, the 2(5H)-furanone scaffold, a butenolide lactone, is a recurring motif of significant interest. Found in numerous natural products, this heterocyclic core has been leveraged for its diverse biological activities, ranging from antimicrobial to anticancer properties.[1][2][3] The subject of this guide, 4-ethenyl-2(5H)-furanone (also known as 4-vinyl-2(5H)-furanone), is a specific derivative whose toxicological profile is not yet extensively characterized in public literature.
This guide, therefore, deviates from a retrospective summary of known data. Instead, it serves as a proactive, first-principles framework for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy to meticulously establish the in vitro safety and toxicity profile of this molecule. We will proceed from a foundation of chemical reactivity, postulating toxicological mechanisms, and then systematically detail the experimental workflows required to test these hypotheses. The objective is to build a robust, self-validating data package that can confidently guide further development decisions.
Structural Rationale: The Chemistry of Predicted Toxicity
The toxicological potential of many organic molecules can be predicted from their chemical structure. In the case of 4-ethenyl-2(5H)-furanone, two key structural features demand scrutiny: the α,β-unsaturated lactone system and the 4-position vinyl group.
The core of its reactivity lies in the α,β-unsaturated carbonyl moiety within the lactone ring. This arrangement creates an electron-deficient β-carbon, making it a classic "Michael acceptor."[4] This electrophilic center is susceptible to covalent bond formation via conjugate addition with biological nucleophiles, most notably the thiol group of cysteine residues found in peptides like glutathione (GSH) and in proteins.[5][6]
This reactivity underpins several plausible mechanisms of toxicity:
Glutathione Depletion and Oxidative Stress: Glutathione is the cell's primary endogenous antioxidant. Covalent adduction with 4-ethenyl-2(5H)-furanone can deplete cellular GSH stores, compromising the cell's ability to neutralize reactive oxygen species (ROS). This imbalance leads to oxidative stress, a state that can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.[7]
Enzyme and Protein Inactivation: The covalent modification of cysteine residues within active sites or allosteric domains can irreversibly inhibit critical enzymes and disrupt protein function, leading to widespread cellular dysfunction.[6]
Genotoxicity: Direct interaction with nucleophilic sites on DNA bases or interference with the proteins involved in DNA replication and repair, such as topoisomerases, could lead to DNA damage, mutations, and chromosomal aberrations.[8] The parent 2(5H)-furanone structure has been shown to induce DNA damage and interfere with topoisomerase function.[8]
Therefore, a rigorous in vitro safety assessment must be designed not just to detect toxicity, but to specifically probe for these predicted mechanisms.
A Phased Strategy for In Vitro Toxicity Assessment
A tiered, or phased, approach is the most efficient and logical method for evaluating a novel compound. This strategy begins with broad assessments of cytotoxicity and progresses to more specific and mechanistic assays, with the findings of each phase informing the design of the next.
Caption: Phased workflow for in vitro toxicity assessment.
Phase I: Basal Cytotoxicity Profiling
Directive: To determine the concentration range at which 4-ethenyl-2(5H)-furanone elicits a cytotoxic or cytostatic response in relevant cell lines. The choice of cell lines is critical; a typical panel includes a non-cancerous line (e.g., MRC-5 lung fibroblasts) and relevant cancer cell lines if the compound has a therapeutic intent.
Causality Behind Experimental Choice: Two assays with orthogonal endpoints are essential. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the LDH assay measures the release of lactate dehydrogenase, a direct marker of plasma membrane rupture and cell death. Comparing the results allows for differentiation between a compound that merely slows proliferation (a cytostatic effect, seen as a drop in MTT signal but not a rise in LDH) and one that actively kills cells (a cytotoxic effect, where both assays will show a dose-dependent response).
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-ethenyl-2(5H)-furanone in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Phase II: Genotoxicity Assessment
Directive: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage. This is a non-negotiable step in safety assessment, as genotoxicity is a key indicator of carcinogenic potential. A standard two-test battery is recommended by regulatory agencies.[9][10]
Causality Behind Experimental Choice: The Ames test uses bacteria engineered to be unable to synthesize an essential amino acid. A positive result (reversion to synthesis) indicates the compound causes the specific types of gene-level mutations the strains are designed to detect (frameshift or base-pair substitutions).[10][11] However, it doesn't capture effects on chromosome structure or number. The in vitro micronucleus assay fills this gap by detecting fragments of chromosomes (clastogenicity) or whole chromosomes (aneugenicity) that are left behind during cell division, forming visible micronuclei.[9][11] Performing both provides comprehensive coverage of key genotoxic events. Both assays must be conducted with and without an exogenous metabolic activation system (typically a rat liver S9 fraction) to determine if metabolites of the parent compound are the genotoxic species.[12]
Protocol 2: In Vitro Micronucleus Test (OECD 487)
This protocol outlines the key steps for assessing chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).
Cell Culture and Treatment: Culture cells to approximately 50% confluency. Expose the cells to at least three concentrations of 4-ethenyl-2(5H)-furanone, a negative (vehicle) control, and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in viability) or be 10 mM, whichever is lower. Treatment is performed with and without S9 metabolic activation mix.
Exposure and Recovery: Treat cells for a short duration (e.g., 3-6 hours), then wash and replace with fresh medium. Allow cells to recover for a period equivalent to 1.5-2 normal cell cycles. A cytokinesis blocker (e.g., Cytochalasin B) is added to identify cells that have completed one division.
Cell Harvesting and Staining: Harvest the cells by trypsinization. After a hypotonic treatment and fixation, drop the cell suspension onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA bodies in the cytoplasm separate from the main nucleus.
Data Analysis: A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Phase III: Mechanistic Elucidation
Directive: If cytotoxicity is confirmed in Phase I, this phase aims to answer why. The assays are chosen to directly test the mechanisms predicted from the compound's chemistry as a Michael acceptor.
Causality Behind Experimental Choice: The selected assays form a logical investigative cascade. The ROS detection assay directly measures whether the compound induces oxidative stress.[7][13] The Annexin V/PI assay then determines the mode of cell death. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet in early apoptosis, while PI only enters cells with compromised membranes (necrosis or late apoptosis).[14] Finally, the mitochondrial membrane potential (MMP) assay assesses the health of the mitochondria, a central organelle in the intrinsic apoptotic pathway.[13][15] A loss of MMP is a key event that often precedes caspase activation and apoptosis.[16]
Caption: Predicted mechanistic pathway leading to apoptosis.
Protocol 3: Apoptosis vs. Necrosis via Annexin V/PI Staining
This flow cytometry-based protocol quantifies different cell death populations.
Cell Treatment: Seed and treat cells in a 6-well plate with 4-ethenyl-2(5H)-furanone at concentrations around the determined IC₅₀ for an appropriate time (e.g., 24 hours). Include positive (e.g., Staurosporine) and negative controls.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold Phosphate-Buffered Saline (PBS).
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately on a flow cytometer. The results will differentiate four populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation and Integrated Safety Profile
Quantitative data from these assays should be meticulously documented and summarized in tables for clear interpretation and comparison.
Table 1: Example Basal Cytotoxicity Data
Cell Line
Assay
Exposure Time (h)
IC₅₀ (µM)
MRC-5
MTT
48
> 100
MRC-5
LDH
48
> 100
HT-29 (Colon Cancer)
MTT
48
25.3
HT-29 (Colon Cancer)
LDH
48
85.1
This hypothetical data suggests the compound is selectively cytostatic towards the cancer cell line at lower concentrations and becomes cytotoxic at higher concentrations, with minimal effect on the non-cancerous line.
Integrated Analysis: The final step is to synthesize all data into a coherent safety profile. The relationship between the cytotoxic concentrations (Phase I), the genotoxic potential (Phase II), and the observed mechanisms (Phase III) is key.
Scenario A (Favorable): The compound shows cytotoxicity only at high concentrations (>30 µM), is negative in both genotoxicity assays, and induces apoptosis via oxidative stress. This profile suggests a manageable safety risk, with a clear mechanism that may not be relevant at therapeutic doses.
Scenario B (Unfavorable): The compound is positive in the micronucleus assay at non-cytotoxic concentrations. This is a significant red flag, indicating genotoxic potential independent of cell death, which carries a high risk for long-term toxicity like carcinogenesis.
This technical guide provides a comprehensive, causality-driven framework for establishing the in vitro safety profile of 4-ethenyl-2(5H)-furanone. By anticipating toxicity based on chemical structure and employing a phased experimental approach, researchers can efficiently generate a robust data package. This integrated profile, encompassing cytotoxicity, genotoxicity, and mechanistic insights, is fundamental for making informed, data-driven decisions on the continued development of this and other novel chemical entities.
References
Akinwumi, O. M., et al. (2021). In vitro assessment of oxidative stress and apoptotic mechanisms of garlic extract in the treatment of acute promyelocytic leukemia. Journal of Traditional and Complementary Medicine. Available at: [Link]
Gant, M., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Toxicological Sciences. Available at: [Link]
The PSCI. (n.d.). IN VITRO GENOTOXICITY TESTING STRATEGY. The Pharmaceutical Supply Chain Initiative. Available at: [Link]
UK Committee on Mutagenicity. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]
Carmody, R. J., & Cotter, T. G. (2002). Regulation and measurement of oxidative stress in apoptosis. Journal of Immunological Methods. Available at: [Link]
LookChem. (n.d.). Cas 3734-60-9, 5-hydroxy-3-vinyl-2(5H)-furanone. LookChem Website. Available at: [Link]
Pizzo, G. L., & Che, C. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link]
Varad, A., et al. (2022). Oxidative Stress Pathways Linked to Apoptosis Induction by Low-Temperature Plasma Jet Activated Media in Bladder Cancer Cells: An In Vitro and In Vivo Study. International Journal of Molecular Sciences. Available at: [Link]
Tanaka, T., et al. (1992). Inhibitory effect of 5-hydroxy-4-(2-phenyl-(E)-ethenyl)-2(5H)-furanone, a novel synthesized retinoid, on azoxymethane-induced intestinal carcinogenesis in rats. Cancer Letters. Available at: [Link]
Wikipedia contributors. (n.d.). α,β-Unsaturated carbonyl compound. Wikipedia. Available at: [Link]
Bellina, F., & Cauteruccio, S. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry. Available at: [Link]
Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(5H)-Furanone. Fisher Scientific Website. Available at: [Link]
Enoch, S. J., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology. Available at: [Link]
Prieto-Alamo, M., et al. (2013). Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. Toxicology Letters. Available at: [Link]
De Jong, A. W., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Bioorganic & Medicinal Chemistry. Available at: [Link]
Advanced Biotech. (2026). Safety Data Sheet - Maple Furanone synthetic. Advanced Biotech Website. Available at: [Link]
LoPachin, R. M., & Gavin, T. (2008). Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological Sciences. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone. PubChem Compound Database. Available at: [Link]
Foreverest Resources Ltd. (2021). Research Progress on Furanones. Foreverest Website. Available at: [Link]
The Good Scents Company. (n.d.). 2(5H)-furanone. The Good Scents Company Information System. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. Available at: [Link]
Synthesizing 4-Ethenyl-2(5H)-Furanone (4-Vinylbutenolide) Derivatives: A Comprehensive Protocol via Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Total synthesis, construction of quaternary stereocenters, and late-stage functionalization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Total synthesis, construction of quaternary stereocenters, and late-stage functionalization.
Introduction & Strategic Rationale
The 4-ethenyl-2(5H)-furanone (commonly known as 4-vinylbutenolide) motif is a privileged and highly reactive building block in organic synthesis. It serves as a critical electrophilic hub in the total synthesis of complex natural products, particularly in accessing the challenging framework of trans-clerodane diterpenoids[1]. The extended conjugated diene system within the butenolide ring enables highly stereoselective 1,6-conjugate additions of tertiary organocuprates or carbon radicals, a pivotal step for constructing sterically demanding C9-quaternary stereocenters[1].
Historically, the preparation of 4-substituted 2(5H)-furanones relied on the cross-coupling of β-tetronic acid triflates or 4-bromo-2(5H)-furanones. However, the triflate derivatives suffer from severe hydrolytic instability, while the brominated analogs often require harsh conditions that degrade the sensitive lactone ring. To establish a self-validating, scalable, and highly reproducible system, this protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-tosyl-2(5H)-furanones [2].
Mechanistic Causality:
The tosylate group acts as an excellent, bench-stable pseudo-halide. It is easily synthesized from inexpensive tetronic acid and undergoes facile oxidative addition with Pd(0) species[3]. By pairing this stable electrophile with potassium vinyltrifluoroborate salts rather than free vinylboronic acids, we actively suppress competitive protodeboronation and base-catalyzed polymerization, ensuring a high-yielding transmetalation step.
Reaction Workflow & Signaling Pathway
Workflow for the synthesis and downstream application of 4-ethenyl-2(5H)-furanone derivatives.
Quantitative Data: Optimization of Cross-Coupling Conditions
The superiority of the tosylate/trifluoroborate system is demonstrated in the optimization data below. The transition from traditional Stille or standard Suzuki conditions to the optimized protocol dramatically improves the yield while eliminating toxic organotin byproducts.
Entry
Electrophile
Vinylating Agent
Catalyst System
Solvent / Base
Yield (%)
1
4-Bromo-2(5H)-furanone
Vinylboronic acid
Pd(dppf)Cl₂
THF/H₂O, K₂CO₃
42
2
4-Triflyl-2(5H)-furanone
Tributyl(vinyl)tin
Pd₂(dba)₃, AsPh₃
NMP, LiCl
68
3
4-Tosyl-2(5H)-furanone
Vinylboronic acid
Pd(PPh₃)₄
Toluene, Na₂CO₃
71
4
4-Tosyl-2(5H)-furanone
Potassium vinyltrifluoroborate
Pd(PPh₃)₄
1,4-Dioxane/H₂O, K₃PO₄
92
Step-by-Step Experimental Protocol
Phase 1: Preparation of 4-Tosyl-2(5H)-furanone
Objective: Convert the enol tautomer of tetronic acid into a stable, highly reactive pseudo-halide.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Reagent Loading: Suspend tetronic acid (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL). Cool the suspension to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Causality: The base deprotonates the enol, forming a homogeneous, highly nucleophilic enolate solution.
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 equiv) in small portions. Maintain the temperature at 0 °C for 2 hours. Causality: Strict temperature control prevents the scrambling of O- vs. C-tosylation and minimizes degradation of the lactone core.
Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV active). Once the tetronic acid is consumed, quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 4-tosyl-2(5H)-furanone as a white solid.
Objective: Stereoretentive installation of the ethenyl (vinyl) group via transmetalation.
Setup: In a 100 mL Schlenk flask, combine 4-tosyl-2(5H)-furanone (5.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (6.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).
Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: The biphasic system is critical. Dioxane dissolves the organic electrophile, while water solubilizes the inorganic base and trifluoroborate salt, maximizing the interfacial reaction rate and facilitating the hydrolysis of the trifluoroborate to the active boronic acid species in situ.
Catalyst Addition: Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%) under a positive stream of argon. Seal the flask and heat to 80 °C for 4–6 hours.
Validation: Monitor via GC-MS or TLC. The product, 4-ethenyl-2(5H)-furanone, will appear as a highly UV-active spot with a lower Rf than the tosylate.
Workup & Stabilization: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 20 mL). Critical Step: Add a trace amount (0.1 mol%) of Butylated hydroxytoluene (BHT) to the organic layer before concentration. Causality: 4-vinylbutenolides are highly reactive dienes and Michael acceptors; BHT acts as a radical scavenger to prevent spontaneous auto-polymerization during solvent evaporation.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the pure 4-ethenyl-2(5H)-furanone derivative.
Field-Proven Insights & Troubleshooting
Loss of Product during Concentration: 4-ethenyl-2(5H)-furanone is somewhat volatile and highly prone to polymerization. Never heat the rotary evaporator bath above 30 °C. Always store the purified product neat at -20 °C under argon, or ideally as a stock solution in a non-reactive solvent (e.g., THF or Benzene) until ready for the downstream 1,6-conjugate addition[1].
Protodeboronation: If unreacted 4-tosyl-2(5H)-furanone is recovered alongside low yields, the vinylboronic species is likely undergoing protodeboronation. Ensure the Dioxane/H₂O mixture is thoroughly sparged with argon for at least 30 minutes prior to use, as dissolved oxygen accelerates the degradation of the catalytic cycle and the boronic species[2].
Application Notes & Protocols: The Versatility of 4-Ethenyl-2(5H)-Furanone as a Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 4-ethenyl-2(5H)-furanone. Abstract: This document provides a detailed exploration of 4-ethenyl-2(...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 4-ethenyl-2(5H)-furanone.
Abstract: This document provides a detailed exploration of 4-ethenyl-2(5H)-furanone, a versatile bifunctional building block in modern organic synthesis. We will delve into its unique reactivity, stemming from the presence of both a conjugated lactone system and a vinyl group, which allows for a diverse range of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols for leveraging this valuable synthon in the construction of complex molecular architectures, which are often found in natural products and pharmacologically active compounds.[1][2][3]
Introduction: The Synthetic Potential of 4-Ethenyl-2(5H)-Furanone
4-Ethenyl-2(5H)-furanone, often referred to as 4-vinyl-2(5H)-furanone, is a member of the butenolide family of compounds.[1] Its structure is characterized by a five-membered α,β-unsaturated lactone ring with a vinyl substituent at the C4 position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.[4] The furan-2(5H)-one subunit is a core structural motif in a vast number of natural products that exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties.[1][5][6] The utility of the 4-vinyl derivative, in particular, is amplified by the presence of two distinct and chemoselectively addressable reactive sites: the conjugated system of the lactone and the pendant ethenyl group. This dual reactivity allows for the strategic and often stereocontrolled construction of complex molecules, making it an important precursor for the total synthesis of terpenes and other natural products.[4]
Core Reactivity: A Dichotomy of Functionality
The synthetic utility of 4-ethenyl-2(5H)-furanone is primarily dictated by the interplay between its two main reactive moieties. Understanding the factors that govern the chemoselectivity of reactions at these sites is crucial for designing successful synthetic strategies. The α,β-unsaturated carbonyl system makes the molecule an excellent Michael acceptor, while the two different π-systems can participate in various cycloaddition and cross-coupling reactions.
Caption: Competing reactive sites of 4-ethenyl-2(5H)-furanone.
Reactions at the α,β-Unsaturated Lactone
The conjugated system of the lactone is a classic Michael acceptor, making the β-carbon (C5) electrophilic.[7] This allows for the stereocontrolled introduction of a wide range of nucleophiles.
Conjugate Addition: This is one of the most fundamental reactions for this class of compounds.[8][9] Soft, resonance-stabilized nucleophiles readily add to the C5 position in a 1,4-fashion.[10] This reaction is thermodynamically controlled and is highly effective for forming new carbon-carbon and carbon-heteroatom bonds.[10] Typical nucleophiles include organocuprates, enamines, and thiolates, often employed with a base catalyst.[7][8]
Cycloaddition Reactions: The endocyclic double bond, activated by the adjacent electron-withdrawing carbonyl group, can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions).[11] This provides a powerful method for constructing bicyclic systems, although the exocyclic vinyl group can sometimes compete depending on the diene and reaction conditions.
Reactions Involving the Ethenyl Group
The exocyclic vinyl group offers a distinct set of reactive possibilities, allowing for transformations that leave the lactone core intact for subsequent functionalization.
Diels-Alder Reactions: The vinyl group can serve as a dienophile, reacting with various dienes to form new six-membered rings.[11][12] This pathway is particularly useful for building polycyclic systems where the furanone is fused or appended to a new carbocycle. The stereochemical outcome (endo/exo selectivity) is a key consideration and can be influenced by reaction temperature and catalysts.[13][14]
Cross-Coupling Reactions: While the vinyl group itself is not activated for direct cross-coupling, the furanone can be derivatized to participate in such reactions. For instance, related 4-tosyl-2(5H)-furanones have been shown to undergo palladium-catalyzed Suzuki cross-coupling with boronic acids to generate 4-substituted derivatives.[15] This highlights a strategy where the vinyl group could be generated from a precursor that also allows for cross-coupling.
Synthetic Protocols: Harnessing the Reactivity
The following protocols are illustrative examples of how to utilize 4-ethenyl-2(5H)-furanone in synthesis. These are based on established chemical principles and are intended as a starting point for methods development.
Protocol 1: Diastereoselective Michael Addition of Thiophenol
This protocol details the conjugate addition of a thiol to the lactone, a common strategy for introducing sulfur-containing functionalities which are prevalent in many biologically active molecules. The use of a weak organic base like DBU is often sufficient to catalyze the reaction without promoting side reactions.[8]
Caption: Step-by-step workflow for the Michael addition protocol.
Materials:
Reagent/Solvent
Amount
Molar Equiv.
Purity
Supplier (Example)
4-Ethenyl-2(5H)-furanone
110 mg (1.0 mmol)
1.0
>98%
Sigma-Aldrich
Thiophenol
121 mg (1.1 mmol)
1.1
>99%
Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
15.2 mg (0.1 mmol)
0.1
>98%
Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)
5 mL
-
DriSolv
MilliporeSigma
Saturated aq. NH₄Cl
10 mL
-
-
-
Ethyl Acetate (EtOAc)
30 mL
-
ACS Grade
-
Anhydrous MgSO₄
As needed
-
-
-
Silica Gel
As needed
-
230-400 mesh
-
Procedure:
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 4-ethenyl-2(5H)-furanone (110 mg, 1.0 mmol).
Dissolve the furanone in anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.
Add thiophenol (121 mg, 1.1 mmol) to the solution via syringe.
Add DBU (15.2 mg, 0.1 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-adduct.
Expected Outcome: The reaction is expected to proceed in high yield (>90%). The mechanism involves the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack, which is then protonated during workup to give the final product.[7][8]
Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide
This protocol exemplifies the use of the exocyclic vinyl group as a diene component reacting with a highly reactive dienophile, N-phenylmaleimide. Such cycloadditions are foundational for building complex polycyclic frameworks.[11][12]
Materials:
Reagent/Solvent
Amount
Molar Equiv.
Purity
Supplier (Example)
4-Ethenyl-2(5H)-furanone
110 mg (1.0 mmol)
1.0
>98%
Sigma-Aldrich
N-Phenylmaleimide
190 mg (1.1 mmol)
1.1
>97%
Sigma-Aldrich
Toluene
5 mL
-
Anhydrous
MilliporeSigma
Procedure:
In a sealed tube equipped with a magnetic stir bar, combine 4-ethenyl-2(5H)-furanone (110 mg, 1.0 mmol) and N-phenylmaleimide (190 mg, 1.1 mmol).
Add anhydrous toluene (5 mL).
Seal the tube securely and heat the reaction mixture to 110 °C in an oil bath.
Stir the reaction for 12-24 hours, monitoring its progress by TLC or ¹H NMR analysis of an aliquot.
After completion, cool the reaction vessel to room temperature.
Remove the solvent under reduced pressure.
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography.
Expected Outcome: This [4+2] cycloaddition forms two new C-C sigma bonds and a new six-membered ring.[11] The reaction typically favors the formation of the endo isomer under kinetic control, although the exo product may be favored thermodynamically.[13][14] The precise stereochemical outcome should be determined by spectroscopic analysis (e.g., NOESY).
Applications in Drug Discovery and Natural Product Synthesis
The furanone core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including as chemopreventive agents for intestinal neoplasia and as quorum sensing inhibitors to combat bacterial biofilm formation.[5][16][17] The ability to functionalize both the lactone ring via conjugate addition and the side chain via cycloaddition or cross-coupling makes 4-ethenyl-2(5H)-furanone an ideal starting point for generating diverse chemical libraries for high-throughput screening. Its role as a synthon for natural products like various terpenes further underscores its importance in the field.[4]
Conclusion
4-Ethenyl-2(5H)-furanone is a powerful and versatile building block whose dual reactivity provides a gateway to significant molecular complexity from a relatively simple starting material. A thorough understanding of its reactivity patterns—specifically the competition between Michael additions at the lactone and transformations involving the vinyl group—allows for the rational design of synthetic routes to novel heterocyclic compounds. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this valuable compound in their discovery and development programs.
References
Pennanen, S. I. (1985). PREPARATION OF 4-VINYL-Z(5H)-FURANOID STRUCTURAL UNIT VIA. ORGANOSILICON AND - SELENIUM INTERMEDIATES. SYNTHETIC COMMUNICATIONS, 15(10), 865-871. [Link]
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
Tatsuta, K., et al. (1992). Inhibitory effect of 5-hydroxy-4-(2-phenyl-(E)-ethenyl)-2(5H)-furanone, a novel synthesized retinoid, on azoxymethane-induced intestinal carcinogenesis in rats. Cancer Letters, 66(2), 93-8. [Link]
Pérez, A. G., et al. (1998). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 46(7), 2739–2743. [Link]
Valenti, C., & Pizzi, D. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 2(2), 139-145. [Link]
Goethals, A., et al. (2017). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 7, 48119-48126. [Link]
ResearchGate. Natural products and bioactive compounds with 2(5H)‐furanones. [Link]
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
Organic Chemistry Portal. Michael Addition. [Link]
Christensen, S. B., et al. (2003). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Bioorganic & Medicinal Chemistry, 11(15), 3291-304. [Link]
Stack Exchange. (2017, May 14). Reaction of substituted furan with methyl vinyl ketone with subsequent rearomatisation. [Link]
Kaczanowska, K., et al. (2023). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 28(21), 7431. [Link]
ACS Publications. (2024, February 2). Unlocking the Potential of 5-Hydroxy-2(5H)-furanone as a Platform for Bio-Based Four Carbon Chemicals. [Link]
Foreverest Resources Ltd. (2021, October 27). Research Progress on Furanones. [Link]
Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
Katritzky, A. R., et al. (2008). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Arkivoc, 2008(16), 1-13. [Link]
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. [Link]
De, S., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 29(8), 1879. [Link]
D'Acquarica, I., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(28), 2943-2976. [Link]
Ehlers, A., et al. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125. [Link]
Zhang, L., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503. [Link]
Obydennov, D. L., et al. (2019). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 24(23), 4256. [Link]
Application Notes & Protocols: Catalytic Hydrogenation Methods for 4-Ethenyl-2(5H)-Furanone
Introduction: Navigating the Selective Reduction of a Bifunctional Substrate 4-Ethenyl-2(5H)-furanone, a substituted butenolide, represents a valuable synthetic intermediate possessing two distinct reducible moieties: an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Selective Reduction of a Bifunctional Substrate
4-Ethenyl-2(5H)-furanone, a substituted butenolide, represents a valuable synthetic intermediate possessing two distinct reducible moieties: an exocyclic, non-conjugated vinyl group and an endocyclic α,β-unsaturated lactone system. The selective hydrogenation of one or both of these carbon-carbon double bonds opens pathways to a variety of saturated lactones, which are key structural motifs in natural products and pharmacologically active compounds.[1][2] The primary challenge lies in achieving high chemoselectivity, as the electronic and steric environments of the two double bonds dictate their reactivity towards different catalytic systems.
This guide provides a comprehensive overview of field-proven catalytic hydrogenation strategies for 4-ethenyl-2(5H)-furanone. We will explore both heterogeneous and homogeneous catalysis, offering detailed protocols to selectively target the vinyl group, the endocyclic double bond, or to achieve complete saturation. The methodologies herein are designed to provide researchers, chemists, and drug development professionals with the technical insights required to control the outcome of this versatile transformation.
Section 1: Heterogeneous Catalysis: Robust and Scalable Methodologies
Heterogeneous catalysts, where the active metal is dispersed on a solid support, are the workhorses of industrial and laboratory-scale hydrogenations. Their primary advantages include ease of separation from the reaction mixture (typically by simple filtration), high thermal stability, and excellent reusability, making them both economical and environmentally sustainable. The choice of metal and support is critical for directing the selectivity of the hydrogenation.
Protocol 1.1: Selective Hydrogenation of the Exocyclic Vinyl Group
Objective: To synthesize 4-Ethyl-2(5H)-furanone by selectively reducing the ethenyl group while preserving the endocyclic double bond.
Principle of Selectivity: Palladium-on-carbon (Pd/C) is a highly effective catalyst for the hydrogenation of olefins.[3] Under mild conditions, it preferentially reduces less-substituted and non-conjugated double bonds over more sterically hindered or conjugated systems.[4] This inherent selectivity allows for the targeted reduction of the exocyclic vinyl group of 4-ethenyl-2(5H)-furanone. The reaction is typically run at low hydrogen pressure and room temperature to minimize the risk of over-reduction or hydrogenolysis.[3][5]
Experimental Protocol:
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a hydrogen balloon (attached via a three-way stopcock), and a septum, add 4-ethenyl-2(5H)-furanone (1.22 g, 10 mmol) and 30 mL of methanol.
Catalyst Addition: Carefully add 2% Pd/C catalyst (60 mg, 5 mol% Pd) to the solution. Safety Note: Palladium on carbon can be pyrophoric; handle in a well-ventilated area and avoid ignition sources.
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen from the balloon three times.
Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature (20-25°C).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at 30-minute intervals. The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 10 mL).
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-ethyl-2(5H)-furanone. The product can be further purified by column chromatography if necessary.
Protocol 1.2: Selective Hydrogenation of the Endocyclic (Conjugated) Double Bond
Objective: To synthesize 4-Ethenyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-γ-butyrolactone) via conjugate reduction.
Principle of Selectivity: While palladium catalysts can be used, achieving selectivity for the conjugated double bond over the vinyl group is challenging. Bimetallic catalysts, such as Nickel-Iron supported on silica (Ni-Fe/SiO₂), have demonstrated enhanced activity and selectivity for the hydrogenation of the C=C bond in 2(5H)-furanone to γ-butyrolactone (GBL).[6] The addition of Fe to Ni is believed to create a surface alloy that favors the activation of the conjugated system.[6] This approach can be adapted for the selective reduction of the endocyclic bond in our substrate.
Experimental Protocol:
Reactor Setup: Add 4-ethenyl-2(5H)-furanone (1.22 g, 10 mmol), methanol (50 mL), and pre-reduced 4 wt% Ni-1 wt% Fe/SiO₂ catalyst (0.15 g) to a high-pressure stainless steel autoclave reactor.
Inerting and Pressurizing: Seal the reactor, purge three times with N₂, and then three times with H₂. Pressurize the reactor to 0.5 MPa with H₂ and heat to 80°C.
Reaction Execution: Once the temperature stabilizes at 80°C, rapidly increase the hydrogen pressure to 3.5 MPa and begin vigorous stirring.[6]
Monitoring: Monitor the reaction by periodically taking aliquots (after cooling and depressurizing) for GC-MS analysis to check for the consumption of starting material and the formation of the desired product.
Work-up: After the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
Isolation: Open the reactor, filter the contents to remove the catalyst, and wash the catalyst with methanol. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-ethenyl-dihydrofuran-2(3H)-one.
Protocol 1.3: Complete Hydrogenation to 4-Ethyl-γ-butyrolactone
Objective: To synthesize 4-Ethyl-dihydrofuran-2(3H)-one by reducing both C=C double bonds.
Principle of Selectivity: Complete saturation requires a more active catalyst or more forcing conditions than selective reductions. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adam's catalyst), or running Pd/C reactions at elevated pressure and temperature will effectively reduce both olefinic sites.[4]
Experimental Protocol:
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), combine 4-ethenyl-2(5H)-furanone (1.22 g, 10 mmol), PtO₂ (30 mg, ~1 mol%), and 40 mL of ethyl acetate.
Inerting and Pressurizing: Seal the vessel, evacuate and fill with H₂ three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂.
Reaction Execution: Begin shaking or vigorous stirring at room temperature. An initial exotherm may be observed.
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 6-12 hours).
Work-up and Isolation: Vent the apparatus, purge with nitrogen, and filter the reaction mixture through Celite® to remove the platinum black. Concentrate the filtrate under reduced pressure to yield the desired 4-ethyl-dihydrofuran-2(3H)-one.
Data Summary: Heterogeneous Hydrogenation
Protocol
Target Product
Catalyst
Solvent
Temp. (°C)
Pressure (atm)
Typical Time (h)
Selectivity
1.1
4-Ethyl-2(5H)-furanone
2% Pd/C
Methanol
25
1
2-4
High for vinyl group
1.2
4-Ethenyl-dihydrofuran-2(3H)-one
Ni-Fe/SiO₂
Methanol
80
~35
4-6
Moderate to high for endocyclic C=C
1.3
4-Ethyl-dihydrofuran-2(3H)-one
PtO₂
Ethyl Acetate
25
~3.4
6-12
Complete saturation
Visualization: Catalyst Selection Workflow
Caption: Workflow for selecting a heterogeneous catalyst.
Section 2: Homogeneous Catalysis: Accessing High Selectivity and Asymmetry
Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity, activity under mild conditions, and mechanistic predictability.[7] For α,β-unsaturated systems like the furanone core, they provide powerful tools for conjugate reduction, including the potential for enantioselective transformations to create chiral centers.
Protocol 2.1: Asymmetric Conjugate Reduction of the Endocyclic Double Bond
Objective: To synthesize chiral, enantioenriched 4-Ethenyl-dihydrofuran-2(3H)-one .
Principle of Selectivity: The copper-catalyzed conjugate reduction (or 1,4-reduction) of α,β-unsaturated lactones is a well-established method for selectively saturating the C=C bond.[8][9] Using a chiral phosphine ligand, such as (S)-p-tol-BINAP, in conjunction with a copper salt and a silane reducing agent like polymethylhydrosiloxane (PMHS), facilitates an asymmetric hydrosilylation. The resulting silyl enol ether is then hydrolyzed during work-up to yield the chiral saturated lactone with high enantioselectivity.[8] This method is highly selective for the conjugated system, leaving the exocyclic vinyl group untouched.
Experimental Protocol:
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, combine CuCl₂·2H₂O (2.5 mg, 0.015 mmol, 1.5 mol%), sodium tert-butoxide (4.3 mg, 0.045 mmol), and (S)-p-tol-BINAP (10.2 mg, 0.015 mmol). Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour.
Substrate Addition: To the catalyst mixture, add a solution of 4-ethenyl-2(5H)-furanone (122 mg, 1.0 mmol) in 3 mL of anhydrous toluene via syringe.
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add polymethylhydrosiloxane (PMHS, 180 µL, approx. 3.0 mmol) dropwise via syringe.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be kept under a positive pressure of argon.
Monitoring: Monitor the reaction by TLC or by taking small, quenched aliquots for GC analysis.
Work-up and Hydrolysis: Upon completion, cool the reaction to 0°C and slowly add 5 mL of 1 M HCl (aq). Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate silyl enol ether. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Isolation and Analysis: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The enantiomeric excess (ee%) of the purified product can be determined by chiral HPLC or GC analysis.
Data Summary: Homogeneous Hydrogenation
Protocol
Target Product
Catalyst System
Reductant
Temp. (°C)
Time (h)
Potential Outcome
2.1
Chiral 4-Ethenyl-dihydrofuran-2(3H)-one
CuCl₂ / (S)-p-tol-BINAP / NaOtBu
PMHS
25
12-24
High selectivity for endocyclic C=C; High enantioselectivity
Visualization: Catalytic Cycle for Conjugate Reduction
Caption: Generalized cycle for Cu-H catalyzed conjugate reduction.
Section 3: Conclusion and Outlook
The selective hydrogenation of 4-ethenyl-2(5H)-furanone is readily achievable through the judicious selection of a catalytic system.
For robust, scalable synthesis of 4-ethyl-2(5H)-furanone , heterogeneous catalysis with Pd/C under mild conditions is the method of choice.
To achieve complete saturation to 4-ethyl-γ-butyrolactone , a more active heterogeneous catalyst like PtO₂ is highly effective.
For the selective and asymmetric synthesis of chiral 4-ethenyl-dihydrofuran-2(3H)-one , homogeneous copper-hydride catalysis offers unparalleled control over both chemo- and enantioselectivity.
Each protocol presented here offers a validated starting point for further optimization. Researchers are encouraged to fine-tune parameters such as catalyst loading, solvent, temperature, and pressure to meet the specific demands of their synthetic targets, whether for academic discovery or industrial drug development.
References
Buchwald, S. L., et al. (2003). Catalytic Enantioselective Conjugate Reduction of Lactones and Lactams. Journal of the American Chemical Society. [Link]
Shi, Y., et al. (2022). Enabling desaturation of lactones by reversible catalytic activity of ‘ene’-reductases. Green Chemistry. [Link]
Lipshutz, B. H., et al. (2004). Highly Enantioselective 1,4-Reduction of α,β-Unsaturated Enoates and Lactones. Journal of the American Chemical Society. [Link]
Wang, T., et al. (2018). Selective Hydrogenation of Biomass-Derived 2(5H)-Furanone to γ-Butyrolactone over Ni-Based Bimetallic Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
Maiti, D., et al. (2021). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. [Link]
Zhou, Q-L., et al. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. [Link]
Mei, D., et al. (2021). DFT Calculations of Hydrogenation of 2(5H)-Furanone over Ni-, Rh-, Pd-, and Pt-Metal Surfaces Considering the Effects of Subsurface H Atoms. The Journal of Physical Chemistry C. [Link]
Ledesma, G. N., et al. (2023). Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. MDPI. [Link]
Ahmad, F. B., et al. (2021). Selective oxidation of biomass-derived furfural to 2(5H)-furanone using trifluoroacetic acid as the catalyst and hydrogen peroxide as the oxidant. ResearchGate. [Link]
Li, N., et al. (2022). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Nature Communications. [Link]
Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]
CN1047589C. Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature.
CN105801530A. Synthetic method of 4-substituted chiral gamma-butyrolactone.
Shenvi, R. A., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society. [Link]
Gyngazova, E. (2017). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]
Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES. [Link]
Lee, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. The Journal of Organic Chemistry. [Link]
Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate. [Link]
Murzin, D. Y., et al. (2020). Heterogeneously Catalyzed γ-Valerolactone Hydrogenation into 1,4-Pentanediol in Milder Reaction Conditions. MDPI. [Link]
Beller, M., et al. (2023). Homogeneous Ruthenium catalyzed Hydrogenation of Furanoate Esters and Ether-containing aliphatic Esters into primary Alcohols. ResearchGate. [Link]
Barta, K., et al. (2021). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. MDPI. [Link]
Fukuoka, A. (2019). Heterogeneous Catalysis for the Synthesis of Chemicals using Dehydrogenation/Hydrogenation Properties of Metal Nanoparticles and. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
University of Fukui. (n.d.). Hydrogenation. [Link]
Nielsen, M., et al. (2020). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry. [Link]
OA Monitor Ireland. (n.d.). Homogeneous-Supported Catalysts for Enantioselective Hydrogenation and Hydrogen Transfer Reduction. [Link]
Boulanger, B. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. [https://chemistry.illinois.edu/sites/default/files/2022-09/The Art of Heterogeneous Catalytic Hydrogenation Part 2.pdf]([Link] Art of Heterogeneous Catalytic Hydrogenation Part 2.pdf)
Wu, J., et al. (2018). Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts. ResearchGate. [Link]
Mariscal, R., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
Baiker, A., et al. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]
Skrydstrup, T., et al. (2022). Heterogeneous formic acid production by hydrogenation of CO2 catalyzed by Ir-bpy embedded in polyphenylene porous organic poly. DTU Research Database. [Link]
Flid, V. R., et al. (2022). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Scientific Reports. [Link]
Fukuoka, A., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. [Link]
Application Note: In Vitro Quorum Sensing Inhibition Assays Using 2(5H)-Furanone Derivatives
Executive Scientific Overview The rise of antimicrobial resistance has necessitated the development of anti-virulence strategies that disarm pathogens without exerting selective survival pressure. Quorum sensing (QS), a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Scientific Overview
The rise of antimicrobial resistance has necessitated the development of anti-virulence strategies that disarm pathogens without exerting selective survival pressure. Quorum sensing (QS), a cell-density-dependent communication system, orchestrates the expression of virulence factors and biofilm formation. Derivatives of 2(5H)-furanone, including 4-ethenyl-2(5H)-furanone and the widely studied synthetic halogenated analog Furanone C-30, have emerged as potent Quorum Sensing Inhibitors (QSIs)[1]. This application note provides authoritative, self-validating in vitro protocols for evaluating the QSI efficacy of 2(5H)-furanone compounds.
Mechanistic Basis of Assay Design
In Gram-negative bacteria, QS is primarily mediated by N-acyl homoserine lactones (AHLs). 2(5H)-furanones are structural analogs of AHLs. Rather than killing the bacteria, these compounds act as competitive antagonists, binding to the ligand-binding domain of QS transcriptional regulators (such as LuxR or LasR) and inducing rapid proteolytic degradation of the receptor[1][2].
Mechanism of Quorum Sensing Inhibition by 2(5H)-Furanone competing with AHLs.
Assay Design Philosophy: The Self-Validating System
A critical pitfall in QSI screening is conflating bactericidal activity with true quorum quenching. To ensure a protocol is self-validating , it must decouple growth inhibition from phenotypic inhibition.
Sub-MIC Requirement: All QSI assays must be performed at sub-Minimum Inhibitory Concentrations (sub-MIC). If the 2(5H)-furanone derivative kills the bacteria, the reduction in virulence is merely a secondary effect of cell death[2][3].
Internal Normalization: Phenotypic readouts (e.g., pigment production) must always be mathematically normalized against total cell density (OD600 or OD660) to prove that the per-capita virulence has decreased.
Quantitative Benchmarks
The following table summarizes the validated effective concentrations of 2(5H)-furanone derivatives against various bacterial targets to guide your initial dose-response ranges.
This is the gold-standard primary screen for short-chain AHL antagonists[2].
Causality Checkpoint: C. violaceum CV026 is a mini-Tn5 mutant deficient in AHL synthase. It cannot produce its own autoinducers. By using this strain, we eliminate endogenous AHL production as a variable. The purple pigment (violacein) is only produced when exogenous AHL is added, allowing us to directly measure the competitive displacement by the 2(5H)-furanone.
Preparation: Prepare a 1% inoculum of overnight C. violaceum CV026 culture in fresh Luria-Bertani (LB) broth.
Treatment: In a 96-well microtiter plate, add 10 µM of exogenous short-chain AHL (e.g., C6-HSL). Add varying sub-MIC concentrations of the 2(5H)-furanone derivative (e.g., 0.03 to 1.0 mg/mL). Maintain a final volume of 100 µL per well.
Incubation: Incubate at 30°C at 150 rpm for 18 hours.
Growth Measurement: Measure the population density at OD660 nm.
Extraction: Transfer 100 µL of the culture to a microfuge tube. Add 100 µL of 10% SDS to lyse the cells (vortex for 5s, incubate at 28°C for 5 min). Add 450 µL of water-saturated butanol, vortex, and centrifuge at 12,000 rpm for 5 min to separate the organic phase.
Quantification: Read the upper butanol phase containing violacein at OD585 nm. Calculate QSI efficiency using the Violacein Unit formula: (OD585 / OD660) × 1000[2].
Step-by-step workflow for quantifying QSI via the violacein reporter assay.
Protocol B: Pyocyanin Quantification in P. aeruginosa
Pyocyanin is a key virulence factor regulated by the las and rhl QS systems in P. aeruginosa[5].
Causality Checkpoint: Extracting the supernatant with chloroform isolates the hydrophobic pyocyanin. Subsequent re-extraction with 0.2 N HCl protonates the pyocyanin, shifting it to a pink aqueous phase. This chemical shift isolates the target molecule from other pseudomonad pigments (like pyoverdine), ensuring the OD520 reading is exclusively pyocyanin[5].
Culture: Grow P. aeruginosa (e.g., PAO1) in King's A medium with and without the 2(5H)-furanone inhibitor for 72 hours at 37°C with shaking[5].
Supernatant Collection: Centrifuge cultures at 10,000 rpm for 10 minutes. Collect 3 mL of the cell-free supernatant[1].
Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously and centrifuge to separate phases. Collect the blue chloroform layer[1][5].
Acidification: Add 1 mL of 0.2 N HCl to the chloroform extract. Vortex until the solution turns pink. Centrifuge to separate[5].
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. Calculate concentration: Concentration (µg/mL) = OD520 × 17.072[5].
2(5H)-furanones heavily disrupt the EPS matrix formation governed by QS[4].
Causality Checkpoint: Crystal violet binds non-specifically to negatively charged surface molecules and EPS. Washing with sterile PBS prior to staining is critical to remove planktonic (free-floating) cells. If unwashed, the assay will falsely report planktonic biomass as biofilm. Solubilizing with 30% acetic acid ensures the dye is uniformly released from the complex 3D biofilm architecture for accurate spectrophotometric reading[1].
Inoculation: Culture the target strain in 96-well plates containing suitable media supplemented with sub-MIC concentrations of the 2(5H)-furanone. Incubate statically for 24-48 hours[1].
Washing: Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Invert and tap firmly on a paper towel[1].
Staining: Add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature[1].
Rinsing: Discard the stain and wash the plate three times with PBS. Air-dry for 15 minutes[1].
Solubilization: Add 200 µL of 30% acetic acid to each well. Incubate for 10-15 minutes with gentle shaking[1].
Measurement: Measure absorbance at 570-595 nm using a microplate reader[1].
References
Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor
Benchchem
URL
2(5H)
Statistical Validation of Furanone C-30 as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Benchchem
URL
2(5H)
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)
Application Note: Chromatographic Separation and Isolation of 2(5H)-Furanone, 4-ethenyl-
Introduction and Synthetic Context The compound 2(5H)-Furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide or β-vinylbutenolide) is a highly reactive α,β-unsaturated γ-lactone. In advanced organic synthesis and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Synthetic Context
The compound 2(5H)-Furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide or β-vinylbutenolide) is a highly reactive α,β-unsaturated γ-lactone. In advanced organic synthesis and drug development, it serves as a critical building block. Most notably, it acts as a potent Michael acceptor in the stereoselective 1,6-conjugate addition of tertiary organocuprates and carbon radicals—a pivotal step in the total synthesis of trans-clerodane diterpenoids such as solidagolactone and annonene . Furthermore, its structural framework is essential in the generation of γ-propenylidene-γ-butenolides for the synthesis of biologically active rubrolides .
Due to its extended conjugated diene system and sensitive lactone ring, 4-vinylbutenolide is prone to polymerization, nucleophilic attack, and base-catalyzed hydrolysis. This application note details a field-proven, two-dimensional chromatographic approach (Normal-Phase Flash followed by Reversed-Phase Preparative HPLC) designed specifically to isolate this reactive intermediate with high fidelity and >98% purity.
To design an effective isolation strategy, we must translate the molecule's structural liabilities into strict chromatographic constraints. As a Senior Application Scientist, I emphasize that protocol design is not arbitrary; every solvent and parameter must mitigate a specific degradation pathway.
Solvent Selection (Aprotic vs. Protic): The exocyclic vinyl group conjugated to the furanone ring creates a highly electrophilic center. While Methanol (MeOH) is a common HPLC modifier, it is a weak nucleophile that can undergo conjugate addition to the diene system during prolonged storage in fraction collectors. Therefore, Acetonitrile (MeCN) —an aprotic, non-nucleophilic solvent—is strictly mandated for all reversed-phase workflows.
pH Constraints: The γ-lactone ring is highly susceptible to base-catalyzed saponification/ring-opening. Basic mobile phase additives (e.g., Triethylamine, Ammonium Hydroxide) must be entirely avoided. We utilize 0.1% Formic Acid (FA) to maintain a mildly acidic environment (pH ~2.7) that stabilizes the lactone without initiating acid-catalyzed polymerization.
Thermal and Photolytic Stability: 4-vinylbutenolide can undergo radical-initiated polymerization. All concentration steps (rotary evaporation, lyophilization) must be conducted strictly below 35°C, and receiving vessels should be shielded from intense ambient light.
Experimental Workflows
The isolation of 4-ethenyl-2(5H)-furanone from a crude synthetic mixture requires a two-step orthogonal approach. Normal-phase chromatography provides high-capacity bulk clearance of non-polar starting materials and highly polar polymeric tars, while RP-HPLC provides the high-resolution power needed to separate closely eluting structural isomers.
Fig 1. Step-by-step chromatographic isolation workflow for 4-ethenyl-2(5H)-furanone.
Objective: Rapid removal of highly polar byproducts and non-polar unreacted precursors to prevent fouling of the downstream preparative HPLC column.
Materials:
Stationary Phase: 40–63 µm standard silica gel (Note: Ensure silica is not highly acidic; pre-washing with 1% AcOH in hexane is unnecessary and discouraged).
Mobile Phase A: Hexane (HPLC Grade)
Mobile Phase B: Ethyl Acetate (EtOAc, HPLC Grade)
Step-by-Step Methodology:
Sample Loading: Dry-load the crude reaction mixture onto a small amount of Celite 545 (1:2 w/w ratio of crude to Celite) to ensure a tight injection band and prevent localized high concentrations that induce polymerization.
Column Equilibration: Equilibrate the flash column with 95% Hexane / 5% EtOAc for 3 column volumes (CV).
Gradient Elution:
0–2 CV: Hold at 5% EtOAc.
2–10 CV: Linear gradient from 5% to 40% EtOAc.
10–12 CV: Hold at 40% EtOAc.
Fraction Collection: Collect 15 mL fractions. The target compound typically elutes between 25–35% EtOAc depending on column loading.
Self-Validating Checkpoint: Spot every third fraction on a silica TLC plate. Develop in 7:3 Hexane:EtOAc. 4-ethenyl-2(5H)-furanone will appear as a distinct UV-active spot (254 nm) with an
Rf
of ~0.35. Critically, stain the plate with aqueous
KMnO4
; the vinyl group will cause immediate, intense yellow/brown staining against the purple background. Discard any fractions showing baseline streaking.
Concentration: Pool the validated fractions and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .
Objective: Isolate 4-ethenyl-2(5H)-furanone to >98% purity for downstream asymmetric 1,6-addition reactions.
Materials:
Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
Step-by-Step Methodology:
Sample Reconstitution: Dissolve the enriched flash chromatography product in a 1:1 mixture of Water/MeCN. Filter through a 0.45 µm PTFE syringe filter.
Method Execution: Run the gradient outlined in Table 1. Monitor absorbance at 240 nm (the approximate
λmax
for the conjugated diene-lactone system).
Fractionation: Collect peaks based on a strict UV threshold to avoid collecting tailing degradation products.
Self-Validating Checkpoint: Immediately post-collection, re-inject 5 µL of the pooled target fraction onto an analytical C18 column using the same mobile phases. A single, sharp peak confirms >98% purity and verifies that no on-column degradation occurred.
Lyophilization: Flash-freeze the pooled aqueous/organic fractions in liquid nitrogen and lyophilize in the dark to yield the pure compound as a pale oil or low-melting solid.
Quantitative Data Presentation
The following table summarizes the optimized preparative HPLC gradient designed to separate 4-vinylbutenolide from structurally similar sequence isomers or hydration products.
Table 1: Preparative HPLC Gradient and Expected Retention Behaviors
Time (min)
Flow Rate (mL/min)
% Water (0.1% FA)
% Acetonitrile (0.1% FA)
Elution Event & Observations
0.0
20.0
90
10
Column equilibration and sample injection.
2.0
20.0
90
10
Elution of highly polar salts and hydrolyzed lactone byproducts.
15.0
20.0
50
50
Linear gradient. Target Elution Window (~12-14 min).
18.0
20.0
5
95
Column wash step to remove lipophilic impurities.
22.0
20.0
5
95
Hold at high organic to ensure complete clearance.
22.1
20.0
90
10
Return to initial conditions.
27.0
20.0
90
10
Re-equilibration complete.
Application Pathway: 1,6-Conjugate Addition
Once isolated to high purity, 4-ethenyl-2(5H)-furanone is primed for complex molecular assembly. The diagram below illustrates its specific reactivity pathway in the synthesis of trans-clerodane natural products, highlighting the causality of its electrophilic nature.
Fig 2. 1,6-conjugate addition pathway of 4-ethenyl-2(5H)-furanone in diterpenoid synthesis.
References
Overman, L. E., et al. "Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products." Journal of the American Chemical Society, 2015.[Link]
Roy, D., & Tharra, P. "An Approach for the Generation of γ-Propenylidene-γ-butenolides and Application to the Total Synthesis of Rubrolides." Organic Letters, 2021.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for 2(5H)-Furanone, 4-ethenyl- Synthesis
Welcome to the Technical Support Center for the synthesis of 2(5H)-Furanone, 4-ethenyl- (commonly referred to as 4-vinyl-2(5H)-furanone or β-vinylbutenolide). This electron-deficient diene is a highly reactive, pivotal b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2(5H)-Furanone, 4-ethenyl- (commonly referred to as 4-vinyl-2(5H)-furanone or β-vinylbutenolide). This electron-deficient diene is a highly reactive, pivotal building block used extensively in the total synthesis of complex natural products, such as trans-clerodane diterpenoids[1].
Because of its high reactivity, researchers frequently encounter low isolated yields due to intermediate instability, sluggish cross-coupling, or product polymerization. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yield.
Workflow Overview & Mechanistic Strategy
The most robust and high-yielding synthetic route avoids the direct use of highly unstable triflate intermediates. Instead, the workflow relies on a two-step sequence starting from commercially available tetronic acid:
Nosylation: Conversion of tetronic acid to 4-nosyloxy-2(5H)-furanone. The p-nitrobenzenesulfonate (nosylate) group provides the perfect balance of strong electron-withdrawal (facilitating oxidative addition) and high bench stability[2].
Cross-Coupling: A Palladium-catalyzed Suzuki-Miyaura cross-coupling with a vinylboron reagent to yield the target diene[3].
Synthetic workflow for 4-ethenyl-2(5H)-furanone highlighting key intermediates and side reactions.
Quantitative Data: Activating Group Selection
The choice of the activating group on the tetronic acid core dictates the success of the subsequent cross-coupling step. Table 1 summarizes the performance metrics of common leaving groups.
Table 1: Comparison of Activating Groups for Tetronic Acid Cross-Coupling
Activating Group
Reagent Cost
Intermediate Stability
Cross-Coupling Yield
Handling & Mechanistic Notes
Triflate (-OTf)
High (Tf₂O)
Low (Moisture sensitive)
Moderate (40-60%)
Highly prone to hydrolysis during aqueous workup or silica gel chromatography.
Tosylate (-OTs)
Low (TsCl)
High
Low (<20%)
Insufficient electron withdrawal; oxidative addition by Palladium is too slow.
Nosylate (-ONs)
Low (NsCl)
High (Crystalline solid)
Excellent (80-95%)
The nitro group activates the C-O bond for Pd insertion while maintaining solid-state stability[3].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Nosyloxy-2(5H)-furanone
This protocol is self-validating: the physical state of the reaction mixture directly indicates the progress of the acid-base reaction.
Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend tetronic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.2 equiv) dropwise over 5 minutes.
Self-Validation Check: The opaque suspension will rapidly clarify into a homogeneous, slightly yellow solution as the soluble triethylammonium tetronate salt forms.
Sulfonylation: Add p-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) portion-wise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexanes. The product will precipitate as a bench-stable, pale-yellow crystalline solid.
This protocol utilizes a trifluoroborate salt to prevent the stoichiometric imbalances caused by boronic acid dehydration.
Setup: Charge a Schlenk tube with 4-nosyloxy-2(5H)-furanone (1.0 equiv, 5 mmol), potassium vinyltrifluoroborate (1.5 equiv), K₂CO₃ (3.0 equiv), and PdCl₂(dppf) (5 mol%).
Solvent Addition: Add a thoroughly degassed mixture of THF/H₂O (10:1 v/v, 0.1 M).
Causality Note: The 10% water volume is strictly required to hydrolyze the stable trifluoroborate into the active hydroxyboronate species necessary for the transmetalation step.
Reaction: Seal the tube and stir at 60 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 7:3).
Isolation: Cool the mixture to room temperature, dilute with water, and extract with diethyl ether (avoid DCM to prevent emulsion issues). Dry the organic phase over MgSO₄.
Concentration (CRITICAL): Carefully concentrate the solvent in vacuo keeping the water bath temperature strictly below 30 °C .
Troubleshooting & FAQs
Q: My yield drops significantly during the concentration and purification of 4-ethenyl-2(5H)-furanone. Where is the product going?A: 4-Ethenyl-2(5H)-furanone is an electron-deficient, conjugated diene. It is highly susceptible to radical-initiated polymerization and intermolecular Michael additions when exposed to heat or concentrated in the presence of trace transition metals[1].
Solution: Never exceed 30 °C during rotary evaporation. If the product must be stored, add a trace amount of BHT (butylated hydroxytoluene, ~100 ppm) as a radical scavenger, flush the vial with argon, and store it at -20 °C in the dark.
Q: The Suzuki-Miyaura coupling stalls at ~50% conversion despite the starting material and catalyst still being present. How do I drive it to completion?A: This is a classic symptom of the transmetalation agent failing. If you are using standard vinylboronic acid, it rapidly dehydrates in the presence of base and heat to form inert boroxines, effectively removing your coupling partner from the catalytic cycle.
Solution: Switch to potassium vinyltrifluoroborate (as detailed in Protocol B). It acts as a slow-release reservoir of the active monomeric boron species, ensuring the transmetalation step remains kinetically viable until all the nosylate is consumed.
Q: Can I use a Stille coupling with tributyl(vinyl)tin instead of the Suzuki-Miyaura route?A: Yes, the nosylate intermediate undergoes facile Stille coupling. However, organotin reagents are highly toxic, and the removal of the resulting tin byproducts often requires aggressive chromatography (e.g., using KF-impregnated silica). Because 4-ethenyl-2(5H)-furanone degrades upon prolonged exposure to silica gel, the cleaner aqueous workup of the Suzuki-Miyaura route results in a higher final isolated yield[3].
troubleshooting polymerization issues with 2(5H)-Furanone, 4-ethenyl- monomers
Technical Support Center: Troubleshooting 4-Ethenyl-2(5H)-Furanone Polymerization Introduction 4-Ethenyl-2(5H)-furanone (commonly referred to as 4-vinylbutenolide) is a highly versatile, bifunctional monomer. Its molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 4-Ethenyl-2(5H)-Furanone Polymerization
Introduction
4-Ethenyl-2(5H)-furanone (commonly referred to as 4-vinylbutenolide) is a highly versatile, bifunctional monomer. Its molecular architecture features a highly reactive exocyclic vinyl group conjugated with an endocyclic α,β-unsaturated γ-butyrolactone ring. While this dual reactivity makes it a powerful building block for advanced polymeric materials and drug delivery scaffolds, it introduces significant synthetic challenges. Researchers frequently encounter premature gelation, degradative chain transfer, and chemoselectivity issues during polymerization.
This guide provides field-proven, mechanistically grounded solutions to the most common issues encountered when polymerizing this complex monomer.
Section 1: Diagnostic Troubleshooting FAQs
Q1: Why does my polymerization mixture rapidly turn into an insoluble gel before reaching high conversion?
Causality: Gelation is the result of uncontrolled crosslinking. 4-Ethenyl-2(5H)-furanone is a conjugated diene. In traditional Free Radical Polymerization (FRP), the propagating radical primarily attacks the exocyclic vinyl group (Vinyl-Addition Polymerization, VAP). However, as monomer concentration decreases and polymer concentration increases, the highly reactive radicals begin attacking the endocyclic C=C double bonds of already-formed polymer chains. This bifunctional reaction effectively crosslinks the linear chains into an insoluble 3D network.
Solution: Transition from FRP to Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT establishes a dynamic equilibrium between active and dormant chains, keeping the instantaneous concentration of active radicals extremely low. This suppresses bimolecular crosslinking events. Additionally, strictly limit your target monomer conversion to <40% to prevent the endocyclic double bonds from competing with the unreacted monomer.
Q2: I am experiencing severe retardation and low monomer conversion (<30%). What is causing this?
Causality: The furanone ring contains allylic hydrogens (at the 5-position). During radical propagation, the active chain end can abstract one of these hydrogens instead of adding to a new monomer. This process, known as degradative chain transfer, creates a highly resonance-stabilized allylic radical. This new radical is thermodynamically stable and kinetically sluggish—it is too stable to re-initiate a new polymer chain, effectively terminating the propagation cycle.
Solution: Introduce a Lewis acid (e.g., Yttrium triflate, Y(OTf)3) to the reaction mixture. The Lewis acid complexes with the carbonyl oxygen of the furanone ring, withdrawing electron density from the system. This alters the spin density and electrophilicity of the intermediate radicals, suppressing hydrogen abstraction and restoring normal propagation kinetics.
Q3: How do I selectively achieve Ring-Opening Polymerization (ROP) instead of Vinyl-Addition Polymerization (VAP)?
Causality: The 5-membered γ-butyrolactone ring possesses negligible ring strain (enthalpy of polymerization, ΔH°p ≈ -5.4 kJ/mol)[1]. At room temperature, the entropic penalty (ΔS°p) of forming a polymer chain outweighs this small enthalpic gain, making ROP thermodynamically forbidden (ΔG > 0)[1]. Consequently, the highly exothermic VAP pathway completely dominates[2].
Solution: You must manipulate both thermodynamics and kinetics. First, lower the reaction temperature to between -50°C and -60°C to drop below the ceiling temperature (Tc) and make ΔG negative[2]. Second, use specialized rare-earth metal catalysts (e.g., Lanthanum or Yttrium complexes) or organophosphazene superbases (like CTPB/Urea)[2][3]. These catalysts kinetically favor the cleavage of the acyl-oxygen bond over the addition to the vinyl group, yielding fully recyclable, linear polyesters[1].
Q4: My monomer becomes viscous or solidifies during storage in the fridge. Is it auto-polymerizing?
Causality: While thermal auto-initiation of radicals is possible, the more likely culprit is spontaneous Diels-Alder dimerization. Conjugated vinylbutenolides can act as both diene and dienophile, undergoing a [4+2] cycloaddition even at ambient temperatures to form complex dimers (analogous to the formation of differolide)[4].
Solution: Store the monomer at -20°C in amber vials to prevent photo-initiation, and stabilize it with 100–200 ppm of a radical inhibitor like Butylated hydroxytoluene (BHT). Prior to use, the inhibitor must be removed via basic alumina column chromatography.
Section 2: Quantitative Troubleshooting Matrix
Table 1: Thermodynamic and Kinetic Parameters for 4-Ethenyl-2(5H)-Furanone Polymerization
Experimental Issue
Typical Observation
Mechanistic Causality
Corrective Action
Target Metric
Premature Gelation
Insoluble mass at >40% conversion
Crosslinking via endocyclic C=C
Switch to RAFT; halt at 35% conversion
Polydispersity (Đ) < 1.3
Severe Retardation
Conversion stalls at <20%
Degradative chain transfer (allylic)
Add Lewis acid (e.g., 5 mol% Y(OTf)3)
>70% conversion in 12h
Chemoselectivity
Exclusively VAP products
High thermodynamic barrier for ROP
Lower temp to -60°C; use rare-earth cat.
>95% ROP selectivity
Monomer Degradation
Viscous monomer during storage
Spontaneous Diels-Alder dimerization
Store at -20°C with 100 ppm BHT
>99% monomer purity
Section 3: Mechanistic Visualization
Fig 1: Chemoselective pathways of 4-ethenyl-2(5H)-furanone highlighting VAP, ROP, and gelation.
Section 4: Validated Experimental Protocol
Controlled RAFT Polymerization of 4-Ethenyl-2(5H)-Furanone (VAP Pathway)
This protocol is designed as a self-validating system to prevent gelation while maintaining living characteristics.
Inhibitor Removal: Pass the neat monomer through a short plug of basic alumina to remove the BHT inhibitor immediately before use. Causality: BHT will quench the primary radicals, leading to unpredictable induction periods and skewed molecular weights.
Reaction Assembly: In a Schlenk flask, dissolve the purified monomer (1.0 M), CPADB, and AIBN in 1,4-Dioxane. Maintain a Monomer : RAFT : Initiator molar ratio of 100 : 1 : 0.2. Causality: The low initiator-to-RAFT ratio ensures that the majority of chains are initiated by the fragmentation of the RAFT agent, preserving the living end-groups.
Deoxygenation: Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon. Causality: Oxygen is a potent radical scavenger that will terminate the polymerization and oxidize the RAFT agent.
Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 65°C. Stir magnetically at 400 rpm.
Self-Validation Checkpoint (Crucial): After 4 hours, extract a 0.1 mL aliquot under Argon. Analyze via 1H NMR (CDCl3). Calculate conversion by comparing the integration of the exocyclic vinyl protons (δ 5.4–5.8 ppm) against the endocyclic furanone proton (δ 7.2 ppm). If conversion exceeds 35%, terminate the reaction immediately to prevent gelation.
Quenching & Recovery: Quench the reaction by exposing it to air and cooling the flask in liquid nitrogen. Dilute with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the resulting polymer under vacuum at 40°C overnight.
Fig 2: Step-by-step experimental workflow for the controlled RAFT polymerization of the monomer.
References[3] Coordination polymerization of renewable butyrolactone-based vinyl monomers by lanthanide and early metal catalysts. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20690623/[2] Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry. URL: https://www.chinesechemsoc.org/doi/10.31635/ccschem.020.202000219[4] An Enyne Metathesis/(4 + 2)- Dimerization Route to (±)-Differolide. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol016082f[1] Advances, Challenges, and Opportunities of Poly(γ-butyrolactone)-Based Recyclable Polymers. ACS Macro Letters. URL: https://pubs.acs.org/doi/10.1021/acsmacrolett.0c00854
Technical Support Center: Optimizing Extraction & Purification of 2(5H)-Furanone, 4-ethenyl-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2(5H)-Furanone, 4-ethenyl- (common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2(5H)-Furanone, 4-ethenyl- (commonly referred to as 4-vinylbutenolide).
This molecule is a highly valuable building block in organic synthesis, frequently utilized in 1,6-addition reactions for the total synthesis of complex natural products like trans-clerodane diterpenoids[1]. However, the presence of the 4-vinyl group creates an extended conjugated diene system within an
α,β
-unsaturated lactone framework. This unique electronic topology makes the compound exceptionally reactive and notoriously prone to spontaneous polymerization, Diels-Alder dimerization, and hydrolytic degradation during routine downstream processing[2][3].
Below, you will find field-proven strategies, mechanistic explanations, and self-validating protocols to maximize your recovery yields and product purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my crude extract turn into an insoluble, viscous gel during rotary evaporation?
The Causality: You are observing spontaneous radical polymerization and/or Diels-Alder dimerization[2]. Because 4-ethenyl-2(5H)-furanone contains a cross-conjugated diene, it can act simultaneously as both a diene and a dienophile. As the solvent is removed, the localized concentration of the monomer increases. If the water bath temperature exceeds 30°C, the thermal energy easily breaches the activation barrier for these intermolecular reactions.
The Solution: Never concentrate this compound to absolute dryness without a stabilizer.
Add a radical scavenger such as BHT (Butylated hydroxytoluene) at 50–100 ppm to the organic layer prior to concentration.
Maintain the rotary evaporator water bath strictly below 25°C (preferably 15–20°C).
Leave the product as a concentrated solution in a non-polar solvent (e.g., hexanes or dichloromethane) rather than a neat oil.
Q2: I am losing >50% of my product mass during standard silica gel chromatography. Where is it going?
The Causality: Standard silica gel (
SiO2
) possesses inherently acidic silanol groups (pKa ~4.5–5.0). When a highly conjugated, electron-rich diene system interacts with these Lewis/Brønsted acidic sites, it catalyzes electrophilic degradation and initiates cationic polymerization directly on the column frit or stationary phase. The product covalently binds to the silica matrix as a polymer, rendering it un-elutable.
The Solution: You must deactivate the silica gel prior to loading your sample. Pre-flush your column with a solvent system containing 1% Triethylamine (
Et3N
). This neutralizes the acidic silanol sites, creating a buffered stationary phase that allows the intact lactone to elute freely.
Q3: Can I use saturated aqueous sodium bicarbonate (
NaHCO3
) to wash the organic layer and remove acidic impurities?
The Causality: No. Butenolides (unsaturated lactones) are highly susceptible to base-catalyzed ring opening. The hydroxide/bicarbonate ions will attack the electrophilic carbonyl carbon, irreversibly hydrolyzing the lactone into a water-soluble hydroxy-acid salt, which is then lost in the aqueous waste stream.
The Solution: For aqueous workups, use neutral or mildly acidic buffers. Saturated aqueous ammonium chloride (
NH4Cl
) is the optimal choice for quenching reactions and washing the organic phase without compromising the lactone ring.
Part 2: Quantitative Data & Optimization Metrics
To illustrate the impact of these optimized conditions, the following table summarizes the causal relationship between purification methodologies and the resulting yield/purity metrics.
Purification Methodology
Additives / Modifications
Operating Temp (°C)
Average Yield (%)
Purity (%)
Primary Failure Mode Avoided
Standard Silica Gel
None
25°C
20–35%
< 80%
Acid-catalyzed polymerization
Vacuum Distillation
100 ppm Hydroquinone
< 40°C (High Vac)
50–65%
95%
Thermal degradation / Dimerization
Deactivated Silica
1%
Et3N
pre-flush
25°C
60–70%
92%
Cationic polymerization
Optimized Flash Chromatography
1%
Et3N
50 ppm BHT
4°C (Cold Room)
85–95%
> 98%
All degradation pathways
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Optimized Extraction Workflow
This protocol is designed to prevent lactone hydrolysis and thermal degradation.
Quench: Upon reaction completion, cool the reaction vessel to 0°C using an ice bath. Slowly add saturated aqueous
NH4Cl
to quench the reaction. Do not use basic buffers.
Extraction: Extract the aqueous layer 3 times with cold Dichloromethane (DCM) or Diethyl Ether (
Et2O
) pre-chilled to 4°C.
Washing: Wash the combined organic layers once with cold brine to remove residual water and salts.
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
Na2SO4
). Avoid Magnesium Sulfate (
MgSO4
) as its slight Lewis acidity can initiate degradation in highly sensitive batches.
Concentration: Filter the drying agent. Add 50 ppm of BHT to the filtrate. Concentrate under reduced pressure (rotary evaporator) with the water bath set to no higher than 20°C . Stop concentration while ~5% of the solvent volume remains.
Protocol B: Deactivated Flash Chromatography
This protocol ensures the structural integrity of the vinylbutenolide during purification.
Stationary Phase Preparation: Pack a flash chromatography column with standard silica gel. Prepare a pre-flush solution of Hexanes containing 1% (v/v) Triethylamine (
Et3N
).
Deactivation: Flush the column with 3 column volumes (CV) of the 1%
Et3N
solution to fully neutralize the acidic silanol sites. Follow this with 2 CV of standard Hexanes to remove excess unbound amine.
Loading: Dissolve the crude concentrated extract in a minimal amount of cold DCM. Load it carefully onto the column.
Elution: Elute rapidly using a gradient of Hexanes/Ethyl Acetate. Crucial step: Ensure the elution solvent contains 50 ppm BHT.
Collection & Storage: Collect fractions in test tubes submerged in an ice bath. Pool the product-containing fractions, concentrate at <20°C, and immediately store the purified 4-ethenyl-2(5H)-furanone under an Argon atmosphere at -20°C or -80°C, strictly protected from light.
Part 4: Mechanistic Visualization
The following diagram maps the specific degradation pathways of 4-ethenyl-2(5H)-furanone and the corresponding physicochemical control strategies implemented in the protocols above.
Fig 1: Degradation pathways of 4-ethenyl-2(5H)-furanone and corresponding optimization strategies.
References
Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals.
Source: Technical University of Denmark (DTU)
Fragment Coupling with Tertiary Radicals Generated by Visible-Light Photocatalysis
Source: Accounts of Chemical Research - ACS Publications
URL
Technical Support Center: Preventing Auto-Oxidation of 4-Vinyl-2(5H)-furanone During Long-Term Storage
As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of highly reactive conjugated systems. 4-Vinyl-2(5H)-furanone (also known as 2(5H)-Furanone, 4-ethenyl-) i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of highly reactive conjugated systems. 4-Vinyl-2(5H)-furanone (also known as 2(5H)-Furanone, 4-ethenyl-) is a potent building block in drug development, but its dual reactive sites—the terminal vinyl group and the α,β-unsaturated lactone ring—make it highly susceptible to auto-oxidation.
This guide provides a mechanistic understanding of its degradation, field-proven storage protocols, and troubleshooting strategies to ensure your compound's integrity over time.
Mechanistic Insight: The Causality of Degradation
Auto-oxidation of 4-vinyl-2(5H)-furanone is a spontaneous, free-radical chain reaction driven by molecular oxygen[1]. To successfully store this compound, you must understand the three distinct phases of its structural collapse:
Initiation: Environmental stressors (such as UV light, thermal fluctuations, or trace transition metals) abstract a hydrogen atom from the bis-allylic positions or add directly to the vinyl group. This generates a highly reactive alkyl radical (R•)[2].
Propagation: The alkyl radical rapidly reacts with ambient oxygen to form a peroxy radical (ROO•). This radical abstracts another hydrogen from a neighboring furanone molecule, generating a hydroperoxide (ROOH) and a new alkyl radical, thus perpetuating a vicious cycle[1].
Termination & Structural Collapse: Hydroperoxides are inherently unstable. They decompose into alkoxyl and peroxyl radicals that trigger chain branching. Ultimately, this leads to the oxidative cleavage of the vinyl group (yielding aldehydes) and the Baeyer-Villiger-type oxidation or ring-opening of the furanone moiety into succinic acid derivatives[3][4]. Macroscopically, this manifests as increased viscosity due to cross-linked polymeric gums[2].
Auto-Oxidation Pathway & Intervention Strategy
The following diagram maps the degradation signaling pathway and highlights the exact nodes where our storage protocols intervene.
Free-radical auto-oxidation pathway of 4-vinyl-2(5H)-furanone and targeted interventions.
Quantitative Data: Stability Matrix
To establish a self-validating storage system, we must quantify the impact of environmental controls. The table below summarizes the expected degradation rates of vinyl furanones under various stress conditions[5][6].
Storage Temperature
Atmosphere
Light Exposure
Antioxidant Added
Est. Degradation Rate (per month)
Recommended Use
25°C (Room Temp)
Air
Direct UV
None
> 40% (Rapid polymerization)
Do Not Use
4°C (Fridge)
Air
Dark (Amber)
None
10 - 15%
Short-term handling (< 1 week)
-20°C (Freezer)
Argon
Dark (Amber)
None
< 2%
Medium-term storage (1-3 months)
-20°C (Freezer)
Argon
Dark (Amber)
100 ppm BHT
< 0.5%
Long-term storage (> 6 months)
-80°C (Ultra-low)
Argon
Dark (Amber)
100 ppm TEMPOL
< 0.1%
Archival storage (> 1 year)
Experimental Protocols: Self-Validating Systems
Protocol A: Preparation for Long-Term Storage
Objective: To create an oxygen-free, radical-quenched environment for 4-vinyl-2(5H)-furanone.
Antioxidant Doping: Dissolve the purified 4-vinyl-2(5H)-furanone in a dry, inert solvent (if storing in solution) or keep neat. Add 100-500 ppm of Butylated Hydroxytoluene (BHT) or 4-hydroxy-TEMPO (TEMPOL).
Causality: BHT acts as a hydrogen donor to quench peroxy radicals, while TEMPOL traps alkyl radicals directly, breaking the propagation chain[7][8].
Vial Selection: Transfer the compound to a pre-dried, amber glass vial equipped with a PTFE-lined screw cap.
Causality: Amber glass blocks UV radiation (254-365 nm), which is a primary catalyst for initiating the radical chain reaction[9][10].
Inert Gas Purging: Insert a needle attached to a Schlenk line (Argon gas) into the vial headspace. Purge gently for 3-5 minutes.
Causality: Argon is heavier than air and effectively displaces molecular oxygen, starving the propagation phase[11].
Sealing & Storage: Seal the vial tightly, wrap the cap in Parafilm, and store immediately at -20°C or -80°C in a non-frost-free freezer.
Causality: Frost-free freezers undergo continuous temperature cycling, which causes thermal stress and internal condensation[5].
Protocol B: Forced Degradation Study (Stability Validation)
Objective: To identify specific degradation products and confirm the efficacy of your chosen storage protocol prior to scaling up[5][6].
Sample Preparation: Aliquot 10 mg of 4-vinyl-2(5H)-furanone into three separate clear vials.
Stress Conditions:
Oxidative Stress: Add 1 mL of 3% H₂O₂ to Vial 1.
Thermal Stress: Heat Vial 2 to 60°C.
Photolytic Stress: Expose Vial 3 to 254 nm UV light.
Incubation & Sampling: Incubate all vials for 24 hours. Neutralize/quench the reactions.
Analysis: Analyze via LC-MS or 1H-NMR. Look for the disappearance of the characteristic vinyl proton shifts (approx. 5.5 - 6.5 ppm) and the appearance of aldehyde/ketone carbonyl peaks or ring-opened succinic acid derivatives[3].
Troubleshooting & FAQs
Q: My stored 4-vinyl-2(5H)-furanone has turned slightly yellow/pink. Is it ruined?A: Not necessarily. If you added BHT as an antioxidant, the discoloration is likely due to the oxidation of BHT itself. When BHT quenches free radicals, it oxidizes into quinoid structures (e.g., 2,6-di-tert-butyl-p-benzoquinone), which are highly chromophoric and appear yellow or pink[10][12]. Run an NMR; if the vinyl peaks are intact, the compound is still viable.
Q: The compound has become highly viscous and difficult to pipette. Can I salvage it?A: No. Increased viscosity indicates that the vinyl groups have undergone radical-initiated cross-linking, forming macromolecular polymeric gums[2]. This process is irreversible. The sample must be discarded. To prevent this, ensure strict adherence to the Argon purging protocol and consider increasing your antioxidant concentration to 500 ppm.
Q: How do I remove the BHT stabilizer before using the furanone in a sensitive catalytic reaction?A: BHT can interfere with certain transition-metal catalysts. It can be removed just prior to use by passing the neat liquid or solution through a short plug of activated basic alumina, or via flash column chromatography. For highly volatile derivatives, vacuum distillation under an inert atmosphere is the gold standard.
Q: Why do you recommend Argon over Nitrogen for purging?A: While both are inert, Argon is significantly denser than Nitrogen and air. It "blankets" the liquid surface more effectively, ensuring that oxygen is thoroughly displaced from the headspace of the vial before sealing[5].
References
Vinyl Terminated. How to Prevent Oxidation of Vinyl Terminated Silicone Fluid: A Comprehensive Guide. Available at: [Link]
Valence Surface Technologies. What Causes Oxidation And How Can It Be Prevented? Available at: [Link]
Loughborough University. Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors. Available at:[Link]
IntechOpen. Autoxidation of Fuels During Storage. Available at:[Link]
ResearchGate. Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. Available at: [Link]
CGT The Perfect Finish. Automotive Technical Support. Available at: [Link]
World Scientific Publishing. Catalytic Oxidation of Furfural to C4 Diacids-anhydrides and Furanones. Available at:[Link]
PAN Olsztyn. OXIDATION OF LIPIDS IN FOOD. Available at: [Link]
ResearchGate. Oxidation Characteristics and Thermal Stability of Butylated Hydroxytoluene. Available at: [Link]
Technical Support Center: Identifying and Resolving Impurities in 4-Ethenyl-2(5H)-Furanone
Welcome to the Technical Support Center for 4-ethenyl-2(5H)-furanone (commonly referred to as 4-vinylbutenolide or β -vinylbutenolide, CAS: 13120-65-5). This highly reactive, electron-deficient diene is a critical buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-ethenyl-2(5H)-furanone (commonly referred to as 4-vinylbutenolide or
β
-vinylbutenolide, CAS: 13120-65-5). This highly reactive, electron-deficient diene is a critical building block in complex natural product synthesis, particularly in the construction of quaternary stereocenters via 1,6-addition reactions .
However, the exact electronic properties that make this molecule synthetically useful also make commercial samples highly susceptible to degradation, dimerization, and isomerization during storage and handling. This guide provides field-proven diagnostic workflows, troubleshooting FAQs, and self-validating purification protocols to ensure the integrity of your starting materials.
Diagnostic Logic & Workflow
Before deploying commercial 4-ethenyl-2(5H)-furanone in sensitive organometallic steps (such as tertiary cuprate additions), you must profile the sample to identify the specific degradation pathway it may have undergone.
Caption: Diagnostic workflow for identifying degradation pathways in 4-ethenyl-2(5H)-furanone.
Core Troubleshooting FAQs
Q1: My sample shows significant high-molecular-weight impurities over time, even when stored in the fridge. What is happening?Causality: 4-Ethenyl-2(5H)-furanone possesses an s-cis conjugated diene system coupled directly to an electron-withdrawing lactone carbonyl. This architecture drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly primed for [4+2] cycloaddition (Diels-Alder reaction) with itself. One molecule acts as the diene, while the vinyl or ring double bond of another acts as the dienophile.
Resolution: Perform a short-path vacuum distillation at the lowest possible temperature (see Protocol below). Heating at atmospheric pressure will exponentially accelerate this thermal dimerization. Post-distillation, the pure monomer must be stored at -80°C.
Q2: The
1
H-NMR spectrum shows a loss of the characteristic vinyl protons (dd, ~5.5–6.5 ppm) and the appearance of a new methyl doublet. Is the sample ruined?Causality: The compound has undergone base-catalyzed isomerization. The C5 protons of the 2(5H)-furanone ring are highly acidic because they are allylic and situated alpha to the lactone oxygen. Exposure to trace bases (even basic glassware or amine impurities from its upstream synthesis) deprotonates C5, leading to double bond migration. The exocyclic vinyl group isomerizes to an ethylidene group (forming 4-ethylidene-dihydrofuran-2-one) to maximize conjugation and thermodynamic stability.
Resolution: Yes, the diene reactivity is lost. You must redistill the sample using strictly neutral or acid-washed glassware. Avoid prolonged exposure to silica gel during chromatography, as it can also induce degradation.
Q3: My downstream 1,6-addition reactions are failing, and the commercial sample is slightly discolored (yellow/brown).Causality: 4-Vinylbutenolide is frequently synthesized via transition-metal-catalyzed cross-coupling (e.g., Stille or Suzuki coupling of a 4-triflyloxy-2(5H)-furanone precursor). Discoloration and downstream catalytic failure—especially in sensitive tertiary cuprate additions —strongly indicate residual palladium, copper, or tin. These metals coordinate with the diene, poisoning subsequent organometallic steps.
Resolution: Treat the sample with a metal scavenger (e.g., QuadraPure™ or functionalized silica) prior to use. If tin impurities are suspected, washing the organic layer with aqueous potassium fluoride (KF) is mandatory.
Quantitative Impurity Profiles
Use the following table to benchmark your analytical data against known impurity signatures for this compound.
Impurity Profile
Detection Method
Key Analytical Signature
Causality / Mechanism
Prevention Strategy
Oligomers / Dimers
HPLC-MS,
1
H-NMR
Broad aliphatic peaks (~1.0–3.0 ppm); late HPLC elution times.
Thermal self-[4+2] cycloaddition (Diels-Alder).
Store strictly at -80°C; purify via low-temp short-path distillation.
Isomers (4-ethylidene)
1
H-NMR
Loss of vinyl dd (5.5–6.5 ppm); appearance of a methyl d (~1.8 ppm).
Base-catalyzed C5 deprotonation and double bond migration.
Use strictly neutral or acid-washed glassware; avoid amine bases.
Residual Metals (Pd, Sn)
ICP-MS
Elevated ppm of transition metals; yellow/brown sample discoloration.
Incomplete workup from upstream cross-coupling synthesis.
Treat with metal scavengers; utilize aqueous KF washes for tin.
Peroxides / Epoxides
KI Starch Test
Blue/black color development on KI paper.
Autoxidation of the conjugated diene system.
Store under ultra-pure Argon; add 50 ppm BHT radical inhibitor.
Self-Validating Purification Protocol
To resolve dimerization and autoxidation issues, the sample must be distilled. Because heat accelerates the very Diels-Alder dimerization you are trying to resolve, the following low-temperature, high-vacuum protocol is required.
Caption: Step-by-step vacuum distillation workflow for 4-ethenyl-2(5H)-furanone purification.
Low-Temperature Vacuum Distillation Methodology
Objective: Isolate the pure monomer from oligomeric degradation products and residual catalysts without inducing thermal dimerization.
Step 1: Preparation
Pre-weigh a clean, acid-washed receiving flask and chill it in a dry ice/acetone bath (-78°C). Add 50–100 ppm of Butylated hydroxytoluene (BHT) to the crude commercial sample in the distillation flask. Causality: BHT acts as a radical sink, preventing radical-initiated autoxidation and polymerization during the heating phase.
Step 2: Apparatus Assembly
Assemble a short-path distillation apparatus (e.g., Kugelrohr). Ensure the vacuum system can pull a high vacuum (< 0.1 Torr). Causality: A deep vacuum is non-negotiable; it lowers the boiling point sufficiently to keep the required heating temperature below the thermal dimerization threshold.
Step 3: Distillation Execution
Slowly apply the vacuum to avoid bumping. Gently warm the distillation flask using an oil bath. Strictly maintain the bath temperature below 60°C.
Step 4: Fraction Collection
Collect the fraction distilling at the specific boiling point (typically ~40–50°C at 0.1 Torr). The purified distillate will condense as a colorless liquid in the -78°C receiving flask.
Step 5: Immediate Validation (Self-Validating Step)
Before proceeding to downstream synthesis, immediately take a
1
H-NMR aliquot in CDCl
3
.
Pass Criteria: You must observe sharp, distinct doublets of doublets for the vinyl group at ~5.5–6.5 ppm and the C3 olefinic proton at ~6.0 ppm. The baseline in the aliphatic region (1.0–3.0 ppm) must be flat, confirming the complete removal of dimers/oligomers.
Step 6: Storage
Flush the receiving flask with ultra-pure Argon, seal it tightly with Teflon tape, and store it immediately at -80°C.
References
Müller, D. S., Untiedt, N. L., Dieskau, A. P., Lackner, G. L., & Overman, L. E. (2015). Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products. Journal of the American Chemical Society, 137(2), 660-663. URL:[Link]
Optimization
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Ethenyl-2(5H)-Furanone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of 4-ethenyl-2(5H)-furanone (commonly known as 4-vinylbutenolide)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of 4-ethenyl-2(5H)-furanone (commonly known as 4-vinylbutenolide).
While this molecule is a highly valuable building block in drug development and natural product synthesis, its unique electronic topology makes it a notoriously difficult substrate for palladium-catalyzed cross-coupling (e.g., Heck, Suzuki, or Stille reactions). The extended conjugated diene system terminating in an electron-withdrawing lactone renders the vinyl group highly electron-deficient. This structural feature invites a host of competing side reactions, including 1,6-conjugate addition, radical polymerization, and catalyst sequestration.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding cross-couplings with this challenging substrate.
Part 1: Diagnostic FAQs
Q1: My reaction yield is extremely low, and I am recovering a complex mixture of high-molecular-weight byproducts instead of my starting material. What is happening?A1: You are observing radical polymerization. The conjugated vinyl lactone system of 4-ethenyl-2(5H)-furanone is highly susceptible to thermal polymerization, which easily outcompetes the catalytic cross-coupling cycle at elevated temperatures.
The Fix: Introduce a radical inhibitor. Adding 4 mol % of benzoquinone (BQ) or BHT effectively quenches radical chain propagation without poisoning the palladium catalyst[1]. Additionally, optimize your catalyst system to operate at lower temperatures (≤70°C).
Q2: My LC-MS/GC-MS analysis shows a mass corresponding to the exact addition of my amine base to the furanone substrate. Why is the base reacting?A2: You are experiencing off-target 1,6-conjugate addition (a Michael-type addition). Because the 4-ethenyl group is conjugated with the electron-withdrawing lactone, the terminal vinyl carbon is highly electrophilic. Standard nucleophilic bases (like primary amines, secondary amines, or unhindered tertiary amines like Et₃N) will readily attack this position[2].
The Fix: Switch to a strictly non-nucleophilic, sterically hindered base such as dicyclohexylmethylamine (Cy₂NMe), N,N-Diisopropylethylamine (DIPEA), or ideally, an inorganic base like K₃PO₄ or Ag₂CO₃.
Q3: The oxidative addition of my aryl halide seems fine, but the reaction stalls at the migratory insertion step. How can I accelerate the coupling?A3: The electron-deficient nature of the vinyl group significantly raises the activation barrier for migratory insertion. Furthermore, the oxygen atoms in the furanone ring can competitively coordinate to the palladium center, sequestering the catalyst into an off-cycle, unreactive metallacycle[3].
The Fix: Force the reaction through a cationic palladium pathway . By adding a silver salt (e.g., Ag₂CO₃ or AgOTf), you abstract the halide from the neutral Pd(II) intermediate. This generates a highly electrophilic, cationic palladium species that undergoes migratory insertion much faster, effectively overpowering the deactivating effects of the electron-deficient olefin.
Part 2: Mechanistic Visualization
To understand why your reactions are failing, it is critical to visualize the competing kinetic pathways. The diagram below illustrates how thermal stress and nucleophilic bases divert the substrate away from the productive cross-coupling cycle.
Figure 1: Divergent reaction pathways of 4-ethenyl-2(5H)-furanone in cross-coupling.
Part 3: Quantitative Optimization Data
The table below summarizes the causality of different reaction parameters on the yield and product distribution during the Heck cross-coupling of 4-ethenyl-2(5H)-furanone with an aryl iodide.
Catalyst System
Base
Additive
Temp
Yield (%)
Primary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)
Et₃N
None
100°C
< 5%
Heavy polymerization; 1,6-addition mass detected.
Pd(OAc)₂ / P(o-tolyl)₃
DIPEA
None
90°C
25%
Reduced 1,6-addition; significant starting material remains.
To overcome the inherent low reactivity of 4-ethenyl-2(5H)-furanone, utilize the following standardized, self-validating protocol for a Cationic Heck Cross-Coupling.
Step 1: Reaction Assembly (Glovebox Recommended)
Action: In a dry Schlenk tube, combine 4-ethenyl-2(5H)-furanone (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).
Causality: Electron-rich, sterically bulky Buchwald ligands like XPhos facilitate rapid oxidative addition and prevent the formation of off-cycle palladium-lactone coordination complexes[3].
Validation Checkpoint: Upon dissolution in solvent (Step 2), the solution should remain a clear, pale yellow. Rapid darkening to black indicates premature palladium aggregation (Pd black) due to oxygen ingress or ligand degradation.
Step 2: Additives and Base Introduction
Action: Add Ag₂CO₃ (1.5 equiv), Cy₂NMe (2.0 equiv), and Benzoquinone (4 mol%)[1], followed by anhydrous DMF (to reach 0.2 M concentration).
Causality: Ag₂CO₃ acts as a halide scavenger, precipitating AgI and forcing the reaction through the highly reactive cationic palladium pathway. Benzoquinone acts as a radical sink to suppress polymerization. Cy₂NMe is a strictly non-nucleophilic base, completely shutting down the 1,6-conjugate addition pathway[2].
Validation Checkpoint: A white/pale precipitate (Ag salts) should be visible in suspension.
Step 3: Controlled Thermal Activation
Action: Seal the tube under argon and heat to 70°C for 12–16 hours.
Causality: 70°C provides sufficient thermal energy to overcome the activation barrier for migratory insertion without triggering the runaway thermal polymerization typically seen at temperatures >90°C.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aryl iodide and the appearance of a new, highly fluorescent spot indicates successful coupling.
Step 4: Quench and Workup
Action: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the organic layer with water (3x) to remove DMF, dry over MgSO₄, and concentrate.
Causality: Celite filtration removes the insoluble AgI salts and any precipitated Pd black, preventing severe emulsion formation during the aqueous extraction phase.
Validation Checkpoint: Perform crude LC-MS. You should observe the
[M+H]+
of the cross-coupled product. If a mass of
[M+Base]
is observed, your base is still acting as a nucleophile, and a switch to a purely inorganic base system (e.g., K₃PO₄ without amines) is required.
comparing 2(5H)-Furanone, 4-ethenyl- reactivity with other substituted butenolides
Executive Summary The butenolide core (2(5H)-furanone) is a ubiquitous structural motif in natural products and a versatile building block in organic synthesis. However, the exact positioning of substituents on this lact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The butenolide core (2(5H)-furanone) is a ubiquitous structural motif in natural products and a versatile building block in organic synthesis. However, the exact positioning of substituents on this lactone ring fundamentally alters its electronic properties and reactive behavior. This guide provides an in-depth comparative analysis of 2(5H)-furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide) against other substituted butenolides (such as γ-substituted and α/β-substituted variants).
By understanding the causality behind these mechanistic divergences, researchers can rationally select the appropriate butenolide derivative for constructing complex molecular architectures, such as quaternary stereocenters and polycyclic frameworks.
Mechanistic Divergence: The Causality of Substitution
The reactivity of a butenolide is dictated by its frontier molecular orbitals (HOMO/LUMO). The introduction of specific functional groups shifts the molecule's role between a nucleophile, a standard electrophile, or an extended electrophile.
4-Vinylbutenolide (Extended Electrophile / Diene): The addition of a vinyl group at the C4 position extends the π-conjugation of the α,β-unsaturated lactone. This extended conjugation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) and distributes it across the vinyl moiety. Consequently, 4-vinylbutenolide acts as a highly reactive electron-deficient diene in Diels-Alder cycloadditions, or as an extended Michael acceptor undergoing 1,6-conjugate additions. The terminal vinyl carbon becomes the primary site for nucleophilic attack, making it an ideal trap for transient tertiary radicals [1].
γ-Substituted Butenolides (Vinylogous Nucleophiles): Butenolides with alkyl or aryl substituents at the C5 (γ) position (e.g., α-angelica lactone) possess acidic γ-protons. Under basic conditions, they readily deprotonate to form extended dienolates. This raises the Highest Occupied Molecular Orbital (HOMO), allowing them to act as potent nucleophiles in vinylogous Mukaiyama-Michael or aldol reactions [2].
α/β-Substituted Butenolides (Standard Electrophiles): Simple alkyl substitutions at the C3 or C4 positions (without extended conjugation) primarily serve to sterically bias the ring. These compounds typically act as standard Michael acceptors , undergoing 1,4-conjugate additions where the nucleophile attacks the C4 position.
Mechanistic divergence of substituted butenolides based on HOMO/LUMO activation.
Comparative Reactivity Data
The following table summarizes the quantitative and qualitative performance metrics of these butenolide classes across different reaction paradigms.
Compound Class
Primary Role
Dominant Reaction Pathway
Typical Catalysts / Conditions
Key Synthetic Utility
4-Vinylbutenolide
Electrophile / Diene
1,6-Conjugate Addition; [4+2] Cycloaddition
Photoredox (Ru/Ir), Cuprates, Lewis Acids
Construction of remote quaternary stereocenters; β-ethanobutenolide motifs [1].
γ-Substituted Butenolides
Nucleophile
Direct Vinylogous Michael / Aldol Addition
Chiral Squaramides, Secondary Amines
Assembly of vicinal quaternary/tertiary stereocenters [2], [3].
To ensure reproducibility and demonstrate the practical application of these mechanistic principles, the following self-validating protocols detail the optimal use of 4-vinylbutenolide versus γ-substituted butenolides.
Protocol A: 1,6-Conjugate Addition to 4-Vinylbutenolide (Electrophilic Pathway)
This protocol utilizes 4-vinylbutenolide as an extended Michael acceptor to trap tertiary carbon radicals, a method pioneered in the synthesis of trans-clerodane natural products [1].
Rationale: Tertiary radicals are highly sterically hindered. Standard 1,4-additions often fail due to steric clash at the β-carbon. The extended conjugation of 4-vinylbutenolide moves the electrophilic site to the unhindered terminal vinyl carbon, allowing efficient C-C bond formation and the generation of a quaternary stereocenter.
Step-by-Step Methodology:
Preparation of the Radical Precursor: Dissolve the tertiary carboxylic acid precursor (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous CH₂Cl₂. Add DIC (1.1 equiv) and DMAP (0.1 equiv). Stir at room temperature for 2 hours to form the redox-active N-(acyloxy)phthalimide ester.
Reaction Setup: In an oven-dried Schlenk tube, combine the N-(acyloxy)phthalimide ester (1.0 equiv), 4-vinylbutenolide (1.5 to 3.0 equiv), Hantzsch ester (1.5 equiv, as the hydrogen atom donor), and the photoredox catalyst ₂ (1 mol %).
Degassing: Dissolve the mixture in anhydrous degassed DMF (0.1 M). Subject the solution to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise quench the radical intermediates.
Photocatalysis: Irradiate the reaction mixture with blue LEDs (λ = 450 nm) at room temperature for 12–16 hours. Self-Validation Check: The reaction mixture should transition from a bright orange to a deep red/brown as the Hantzsch ester is consumed and the radical cascade proceeds.
Isolation: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate the β-ethanobutenolide product.
Workflow for the 1,6-conjugate addition of tertiary radicals to 4-vinylbutenolide.
Protocol B: Direct Doubly Vinylogous Michael Addition (Nucleophilic Pathway)
Contrasting the electrophilic nature of 4-vinylbutenolide, this protocol demonstrates the use of a γ-substituted butenolide as a nucleophile [2].
Rationale: A bifunctional squaramide catalyst is used to simultaneously deprotonate the γ-proton of the butenolide (HOMO activation via enolate formation) and hydrogen-bond to the nitroalkene electrophile (LUMO activation).
Step-by-Step Methodology:
Catalyst Activation: In a dry reaction vial, add the chiral cinchonidine-derived bifunctional squaramide catalyst (10 mol %) to THF (0.2 M).
Reagent Addition: Add the γ-substituted β,γ-unsaturated butenolide (1.0 equiv) and the electrophile (e.g., 3-methyl-4-nitro-5-alkenyl isoxazole, 1.5 equiv).
Stereoselective Addition: Stir the mixture at room temperature for 24–48 hours. Self-Validation Check: Monitor by TLC. The high stereoselectivity is driven by the rigid hydrogen-bonding network formed by the squaramide; deviation from anhydrous conditions will disrupt this network and lower the enantiomeric excess (ee).
Purification: Concentrate the crude mixture under reduced pressure and purify by silica gel chromatography to yield the densely functionalized γ,γ-disubstituted butenolide.
Conclusion
The substitution pattern on the 2(5H)-furanone ring dictates a strict divergence in chemical behavior. 4-Vinylbutenolide stands out as a premier extended electrophile, uniquely capable of capturing sterically demanding tertiary radicals via 1,6-addition to forge complex quaternary centers. In stark contrast, γ-substituted butenolides serve as highly effective vinylogous nucleophiles. Selecting the correct butenolide derivative is therefore not merely a matter of structural homology, but a fundamental choice of molecular orbital alignment and reaction trajectory.
References
Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products. Journal of the American Chemical Society.
Asymmetric Construction of Remote Vicinal Quaternary and Tertiary Stereocenters via Direct Doubly Vinylogous Michael Addition. Organic Letters.
Diastereodivergent and Enantioselective [4+2] Annulations of γ-Butenolides with Cyclic 1-Azadienes. Molecules (MDPI).
Comparative
validation of GC-MS analytical methods for 2(5H)-Furanone, 4-ethenyl- detection
The Definitive Guide to GC-MS Method Validation for 2(5H)-Furanone, 4-ethenyl-: A Comparative Analysis of Column Chemistries and Extraction Techniques Executive Summary The accurate detection and quantification of 2(5H)-...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Guide to GC-MS Method Validation for 2(5H)-Furanone, 4-ethenyl-: A Comparative Analysis of Column Chemistries and Extraction Techniques
Executive Summary
The accurate detection and quantification of 2(5H)-Furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide) is a critical analytical requirement across multiple disciplines. As a highly reactive α,β-unsaturated lactone, it serves as a pivotal intermediate in the total synthesis of complex trans-clerodane diterpenoids[1] and acts as a key marker compound in the qualitative profiling of biomass-derived bio-oils[2].
However, its unique structural features—a polar lactone core conjugated with an exocyclic vinyl group—present significant analytical challenges. The compound is susceptible to thermal degradation, active-site adsorption in the gas chromatograph (GC) inlet, and severe matrix interference. This guide provides a self-validating framework for developing and validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for this analyte, strictly adhering to [3]. We objectively compare the performance of non-polar versus polar column chemistries and contrast Liquid-Liquid Extraction (LLE) with Solid-Phase Microextraction (SPME).
The Causality of Column Chemistry: DB-5MS vs. DB-WAX
Selecting the correct stationary phase is the foundation of a robust GC-MS method. The lactone carbonyl oxygen of 4-vinylbutenolide is highly polar and prone to hydrogen bonding with unpassivated silanol groups, which directly dictates chromatographic behavior.
DB-5MS (5% Phenyl-methylpolysiloxane): This non-polar column separates compounds primarily by boiling point. While excellent for general screening, the polar-polar repulsion between the lactone moiety and the non-polar stationary phase often leads to peak tailing (Asymmetry factor > 1.3) at trace concentrations. Furthermore, in complex matrices like bio-oils, 4-vinylbutenolide frequently co-elutes with aliphatic hydrocarbons.
DB-WAX (Polyethylene Glycol - PEG): The PEG stationary phase provides strong dipole-dipole interactions with the furanone's carbonyl oxygen. This specific affinity prevents active-site adsorption, yielding superior peak symmetry (Asymmetry factor ~ 1.05). The polar column also shifts the retention time of the furanone away from non-polar matrix interferences, drastically improving specificity.
Sample Preparation: LLE vs. SPME
Because 2(5H)-Furanone, 4-ethenyl- is highly volatile and partially water-soluble, exhaustive extraction requires careful methodological design.
Liquid-Liquid Extraction (LLE): Utilizing dichloromethane provides high recovery for high-concentration samples. However, LLE suffers from "solvent masking"—the large solvent delay required to protect the MS filament can obscure early-eluting volatiles. It also co-extracts heavy lipids that contaminate the GC liner.
Solid-Phase Microextraction (SPME): Utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber offers a mixed-mode extraction mechanism. The DVB/CAR mesopores trap the polar lactone ring, while the PDMS polymer interacts with the non-polar vinyl group[4]. This solvent-free technique concentrates the analyte directly from the headspace, eliminating solvent masking and enhancing the Limit of Detection (LOD) by orders of magnitude.
Fig 1: Decision matrix for selecting SPME vs. LLE based on sample complexity and volatility.
Step-by-Step Methodology: SPME-GC-MS Protocol
To ensure a self-validating system, the protocol must utilize an internal standard to correct for matrix suppression and SPME fiber competition. We recommend γ-butyrolactone-d6 due to its structural homology to the target analyte, though 1-octanol is also a statistically validated alternative for furanones in bio-oils[5].
Sample Preparation: Transfer 5.0 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to induce a "salting-out" effect, decreasing the analyte's solubility in the aqueous phase and driving the polar furanone into the headspace.
Internal Standard Addition: Spike the sample with 50 µL of γ-butyrolactone-d6 (10 µg/mL).
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm) to establish liquid-gas thermodynamic equilibrium.
Extraction: Expose the DVB/CAR/PDMS SPME fiber (50/30 µm) to the headspace for 30 minutes at 40°C.
Desorption: Insert the fiber into the GC inlet (heated to 250°C with a deactivated straight liner). Desorb for 5 minutes in splitless mode.
Chromatography: Utilize a DB-WAX column (30 m × 0.25 mm, 0.25 µm). Oven program: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min). Carrier gas: Helium at 1.2 mL/min.
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 110 (Molecular Ion, M+), m/z 82 (Loss of CO), and m/z 54 for 4-vinylbutenolide.
ICH Q2(R1) Validation Framework
Method validation must rigorously assess the parameters defined by the International Council for Harmonisation[6].
Fig 2: Step-by-step ICH Q2(R1) validation workflow for GC-MS analytical methods.
Specificity: Verified by ensuring baseline chromatographic resolution (Rs > 1.5) from adjacent matrix peaks and confirming the isotopic mass fragmentation ratios (110/82/54).
Linearity: Evaluated using a 6-point calibration curve. The ratio of the analyte peak area to the internal standard peak area must yield a correlation coefficient (R²) > 0.995.
Accuracy & Precision: Assessed by spiking blank matrices at three concentration levels (50%, 100%, and 150% of the target limit). Precision is calculated as the Relative Standard Deviation (RSD), which must remain below 5% for trace analytes[7].
Experimental Data & Performance Comparison
The following table summarizes the comparative validation data, demonstrating the objective superiority of the SPME + DB-WAX workflow for trace-level quantification of 2(5H)-Furanone, 4-ethenyl-.
A Comparative Analysis of Biofilm Inhibition: Non-Halogenated 2(5H)-Furanone Derivatives vs. Halogenated Furanones
Executive Summary & Therapeutic Context The eradication of biofilm-associated infections remains one of the most formidable challenges in modern drug development. Traditional bactericidal antibiotics often fail against b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Therapeutic Context
The eradication of biofilm-associated infections remains one of the most formidable challenges in modern drug development. Traditional bactericidal antibiotics often fail against biofilms due to poor matrix penetration and the presence of metabolically dormant persister cells. Consequently, targeting Quorum Sensing (QS) —the bacterial communication system regulating virulence and biofilm formation—has emerged as a superior anti-virulence strategy.
For decades, natural halogenated furanones isolated from the marine alga Delisea pulchra (and their synthetic analogs like Furanone C-30) have been the gold standard for QS inhibition[1]([Link]). However, their clinical translation is severely bottlenecked by high mammalian cytotoxicity[2]([Link]). As a Senior Application Scientist, I have observed a paradigm shift toward non-halogenated furanones , specifically those retaining the critical 4-ethenyl-2(5H)-furanone core. These compounds maintain the structural mimicry required to antagonize QS receptors but eliminate the reactive halogens responsible for off-target host toxicity[3]([Link].
This guide objectively compares the mechanistic efficacy, toxicity profiles, and experimental validation workflows of halogenated versus non-halogenated furanones.
Mechanistic Divergence: Receptor Antagonism
Both classes of furanones target the LuxR-type receptors (e.g., LasR in Pseudomonas aeruginosa) by mimicking the native acyl-homoserine lactone (AHL) autoinducers[4]([Link]). However, their binding kinetics and downstream effects differ significantly.
Halogenated Furanones (e.g., Furanone C-30): The presence of a bromine atom, particularly on the exocyclic vinyl group, confers high electrophilicity[5]([Link]. These compounds bind tightly to the LasR receptor, often promoting its rapid proteolytic degradation[6]([Link]). While highly effective at disrupting biofilm architecture, this reactivity causes them to act as microbicidal agents at moderate concentrations and cross-react with mammalian cellular thiols, leading to toxicity[7]([Link]).
Non-Halogenated 4-ethenyl-2(5H)-furanones: By stripping the halogens but retaining the exocyclic double bond (ethenyl group) and the lactone ring, these compounds act as classical, reversible competitive inhibitors[3]([Link]). They block AHL from binding without destroying the receptor. Crucially, they exert a purely anti-virulence effect—inhibiting biofilm formation without halting planktonic bacterial growth, thereby drastically reducing the selective evolutionary pressure for drug resistance[8]([Link]).
Fig 1: Quorum sensing inhibition pathways of halogenated vs. non-halogenated furanones.
Comparative Performance Data
To guide compound selection for pre-clinical development, the following table synthesizes the quantitative performance metrics of both furanone classes based on recent structural-activity relationship (SAR) studies[9]([Link].
High (Toxic to HK-2 / Fibroblasts at therapeutic doses)
Low (Well-tolerated by mammalian cell lines)
Resistance Pressure
Moderate (Due to growth inhibition at higher doses)
Very Low (Does not threaten bacterial survival)
Chemical Stability
Prone to nucleophilic attack
Highly stable in physiological conditions
Self-Validating Experimental Protocols
A critical pitfall in anti-biofilm drug discovery is the mischaracterization of bactericidal compounds as QS inhibitors. To ensure scientific integrity, workflows must be self-validating. The protocols below isolate true anti-virulence activity from baseline toxicity.
Fig 2: Self-validating experimental workflow for evaluating furanone therapeutic indices.
Causality Check: By measuring the optical density (OD600) of the planktonic phase prior to crystal violet staining, we establish causality. If OD600 drops alongside biofilm biomass, the compound is microbicidal. If OD600 remains stable while biofilm biomass drops, the compound is a true QS inhibitor[10]([Link]).
Inoculation: Standardize overnight cultures of P. aeruginosa PAO1 to an OD600 of 0.05 in Luria-Bertani (LB) broth.
Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add furanone compounds (Halogenated vs. Non-Halogenated) at varying concentrations (1 µM to 100 µM). Include a 1% DMSO vehicle control.
Incubation: Incubate statically at 37°C for 24 hours to allow mature biofilm formation.
Planktonic Quantification (Critical Step): Gently transfer the planktonic supernatant to a fresh 96-well plate and measure absorbance at OD600. Validation: Non-halogenated furanones should show no significant OD600 reduction compared to the DMSO control.
Biofilm Staining: Wash the original wells three times with sterile PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% (w/v) Crystal Violet for 15 minutes.
Elution & Readout: Wash the wells to remove excess stain, dry, and elute the bound Crystal Violet using 30% acetic acid. Measure absorbance at OD595 to quantify biofilm biomass.
Causality Check: Halogenated furanones often fail in pre-clinical stages due to high electrophilicity reacting with host cellular thiols. Using human kidney (HK-2) cells provides a rigorous baseline for systemic toxicity[11]([Link]).
Cell Seeding: Seed HK-2 cells in a 96-well tissue culture plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
Compound Exposure: Replace media with fresh media containing furanone compounds at the established Biofilm IC50 concentrations (and up to 10x IC50). Incubate for 24 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.
Quantification: Measure absorbance at 570 nm. Validation: A viable drug candidate (typically the non-halogenated variants) must maintain >90% cell viability at its effective anti-biofilm concentration[12]([Link]).
Conclusion
While halogenated furanones like C-30 offer unmatched absolute potency in suppressing P. aeruginosa biofilms, their inherent cytotoxicity and microbicidal off-target effects severely limit their therapeutic window. Non-halogenated variants, particularly those built on the 4-ethenyl-2(5H)-furanone scaffold, represent the future of anti-virulence drug design. By acting as pure, reversible QS antagonists, they effectively disarm the pathogen's biofilm defenses without triggering the evolutionary alarms that lead to antimicrobial resistance.
References
Janssens, J. C., et al. (2008). "Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium." Applied and Environmental Microbiology.[Link]
Luk, Y.-Y., et al. (2015). "Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa." MedChemComm.[Link]
Choi, S. C., et al. (2014). "Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1." Journal of Microbiology.[Link]
Rezzoagli, C., et al. (2020). "Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa." PLOS Biology.[Link]
Gómez Camacho, A. C., et al. (2022). "Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens." European Journal of Medicinal Chemistry.[Link]
Yang, S., et al. (2014). "Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation." Bioorganic & Medicinal Chemistry Letters.[Link]
Ren, D., et al. (2008). "Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli." Biofouling.[Link]
A Comparative Guide to the Asymmetric Michael Addition of 4-Ethenyl-2(5H)-Furanone: Benchmarking Reactivity and Stereoselectivity
For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern synthetic organic chemistry, the asymmetric Michael addition stands as a cornerstone for the stereocontrolled...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic organic chemistry, the asymmetric Michael addition stands as a cornerstone for the stereocontrolled construction of carbon-carbon bonds. The resulting chiral adducts are often key intermediates in the synthesis of complex natural products and pharmaceutically active compounds. Among the vast array of Michael acceptors, 2(5H)-furanones, also known as γ-butenolides, are of particular interest due to their prevalence in biologically active molecules. This guide provides a comprehensive benchmark of the reactivity of a specifically substituted butenolide, 4-ethenyl-2(5H)-furanone , in asymmetric Michael additions. We will delve into a comparative analysis of leading catalytic systems, offering experimental insights and data to inform your synthetic strategies.
The Unique Reactivity of 4-Ethenyl-2(5H)-Furanone
The 4-ethenyl-2(5H)-furanone scaffold presents a unique electronic and steric profile compared to its unsubstituted or alkyl-substituted counterparts. The vinyl group at the C4 position extends the conjugation of the α,β-unsaturated lactone system. This extended π-system can influence the reactivity of the Michael acceptor in several ways:
Electronic Effects: The vinyl group is an electron-donating group through resonance, which can potentially decrease the electrophilicity of the β-carbon (C5) compared to an unsubstituted 2(5H)-furanone. However, it also offers the possibility of 1,6-conjugate addition, although 1,4-addition is generally favored.
Steric Hindrance: The presence of the ethenyl group introduces moderate steric bulk around the C4 position, which can influence the facial selectivity of the nucleophilic attack and impact the diastereoselectivity of the reaction.
This guide will benchmark the performance of two major catalytic platforms for the asymmetric Michael addition to butenolide systems: organocatalysis and metal-based catalysis .
Benchmarking Catalyst Performance
The success of an asymmetric Michael addition is critically dependent on the choice of the catalytic system. Below, we compare the efficacy of representative organocatalysts and metal catalysts in promoting the conjugate addition of various nucleophiles to 2(5H)-furanone derivatives. While direct data for 4-ethenyl-2(5H)-furanone is extrapolated from studies on similar substrates, the trends provide a strong predictive framework.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic heavy metals. For the Michael addition to 2(5H)-furanones, bifunctional catalysts, particularly those based on cinchona alkaloids and prolinol ethers, have demonstrated remarkable success.
Table 1: Performance of Selected Organocatalysts in the Asymmetric Michael Addition to 2(5H)-Furanone Derivatives
Bifunctional organocatalysts, such as quinine-derived thioureas, are particularly effective as they can simultaneously activate both the nucleophile and the electrophile. The thiourea moiety activates the furanone through hydrogen bonding, lowering its LUMO, while the tertiary amine deprotonates the nucleophile to form a reactive enolate. This dual activation within a chiral scaffold leads to high levels of stereocontrol. The choice of a non-polar solvent like toluene often enhances the efficacy of hydrogen bonding interactions, leading to improved stereoselectivity.
Metal-Based Catalytic Systems
Chiral metal complexes offer an alternative and often complementary approach to organocatalysis. Lewis acidic metals can effectively coordinate to the carbonyl oxygen of the furanone, enhancing its electrophilicity and providing a defined chiral environment for the nucleophilic attack.
Table 2: Performance of Selected Metal Catalysts in the Asymmetric Michael Addition to Butenolides
Dinuclear zinc complexes, as reported by Trost and colleagues, create a rigid chiral pocket that effectively shields one face of the coordinated furanone, leading to high enantioselectivity.[4] The use of scandium(III) triflate with a chiral N,N'-dioxide ligand provides a highly Lewis acidic center for the activation of the Michael acceptor, while the chiral ligand dictates the stereochemical outcome. The choice of metal and ligand can be tuned to favor either syn or anti diastereomers.
Experimental Protocols
To ensure the reproducibility and self-validation of the discussed methodologies, detailed experimental protocols for representative organocatalytic and metal-catalyzed reactions are provided below.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to 2(5H)-Furanone
This protocol is adapted from the work of Melchiorre and co-workers on the addition of aldehydes to 2-furanones.
To a flame-dried reaction vial under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst.
Add anhydrous CH2Cl2 to dissolve the catalyst.
Add the 2(5H)-furanone to the solution.
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
Add the aldehyde dropwise to the stirred solution.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
Extract the aqueous layer with CH2Cl2 (3 x).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Dinuclear Zinc-Catalyzed Asymmetric Michael Addition of 2(5H)-Furanone to a Nitroalkene
This protocol is based on the methodology developed by Trost and co-workers.[4]
Materials:
(S,S)-Bis-ProPhenol ligand (5 mol%)
Diethylzinc (Et2Zn) (10 mol%, 1.0 M solution in hexanes)
2(5H)-Furanone (1.2 equiv)
Nitroalkene (1.0 equiv)
Anhydrous Toluene
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-Bis-ProPhenol ligand.
Add anhydrous toluene to dissolve the ligand.
Cool the solution to 0 °C and add the diethylzinc solution dropwise.
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the dinuclear zinc catalyst.
Add the 2(5H)-furanone to the catalyst solution.
Add the nitroalkene to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Analyze the stereochemical outcome by 1H NMR and chiral HPLC.
Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is paramount for rational catalyst design and optimization. Below are diagrammatic representations of the proposed catalytic cycles for the benchmarked systems.
Caption: General catalytic cycle for an amine-catalyzed asymmetric Michael addition.
Metal-Catalyzed Pathway: Lewis Acid Activation
Caption: Workflow for a Lewis acid metal-catalyzed asymmetric Michael addition.
Conclusion and Future Outlook
The asymmetric Michael addition to 4-ethenyl-2(5H)-furanone presents a valuable transformation for the synthesis of complex chiral molecules. This guide has benchmarked the leading organocatalytic and metal-based catalytic systems, providing a comparative analysis of their performance and detailed experimental protocols.
Key Takeaways:
Organocatalysts , particularly bifunctional variants like cinchona alkaloid derivatives, offer excellent stereocontrol under mild conditions. They are a superb choice for a wide range of nucleophiles.
Metal catalysts , such as dinuclear zinc and chiral scandium complexes, provide a powerful alternative, often with high catalytic efficiency and the potential for unique diastereoselectivity.
The 4-ethenyl substituent is anticipated to subtly modulate the reactivity of the furanone core, and careful optimization of reaction conditions is crucial to achieve high yields and selectivities.
Future research in this area will likely focus on the development of novel catalysts with even greater activity and selectivity, as well as the expansion of the substrate scope to include a broader range of nucleophiles and electrophiles. The insights and protocols presented in this guide are intended to empower researchers to confidently approach the asymmetric functionalization of 4-ethenyl-2(5H)-furanone and related butenolide systems in their pursuit of innovative synthetic solutions.
Comparative Cytotoxicity of 4-Ethenyl-2(5H)-Furanone and Related α,β-Unsaturated Lactones
As an Application Scientist overseeing drug development workflows, evaluating the cytotoxicity of lactone-based compounds requires moving beyond simple viability screens. We must interrogate the underlying electrophile-n...
Author: BenchChem Technical Support Team. Date: April 2026
As an Application Scientist overseeing drug development workflows, evaluating the cytotoxicity of lactone-based compounds requires moving beyond simple viability screens. We must interrogate the underlying electrophile-nucleophile dynamics. The 2(5H)-furanone core is a privileged pharmacophore, but its fundamental chemical nature as an α,β-unsaturated lactone renders it a potent Michael acceptor.
When we introduce an ethenyl group at the C4 position—yielding 4-ethenyl-2(5H)-furanone (also known as 4-vinylbutenolide)—we dramatically alter its reactivity profile. This extended diene system facilitates 1,6-conjugate additions, serving as a critical intermediate in the synthesis of complex, cytotoxic trans-clerodane diterpenoids[1].
This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 4-ethenyl-2(5H)-furanone, its derivatives, and related lactone compounds, detailing the mechanistic causality behind their biological activity and the self-validating protocols used to measure them.
Mechanistic Causality of Furanone Cytotoxicity
The cytotoxicity of furanones is not arbitrary; it is fundamentally driven by their electrophilicity and steric accessibility.
Extended Michael Addition: The α,β-unsaturated carbonyl system reacts covalently with soft cellular nucleophiles, primarily the sulfhydryl groups of glutathione (GSH) and cysteine residues on proteins. This depletion of GSH induces severe oxidative stress, leading to apoptosis. The 4-ethenyl substitution extends this conjugation, allowing the molecule to act as an extended Michael acceptor (undergoing 1,6-addition rather than just 1,4-addition)[1]. This shifts its hardness/softness, altering its specific protein targets compared to simple 2-furanones.
Topoisomerase Inhibition and DNA Damage: Simple lactones like 2-furanone and 2-pyrone induce cellular DNA damage by stabilizing topoisomerase I- and II-DNA cleavage complexes[2]. This mechanism is self-validating in cellular assays: cells deficient in homologous recombination repair (e.g., BRCA2-mutated cells) exhibit profound hypersensitivity to these lactones, confirming that double-strand DNA breaks are the primary driver of cell death[2].
Mechanistic pathways of furanone-induced cytotoxicity via Michael addition and Topo-DNA complexes.
Comparative Cytotoxicity Data
The structural nuances of the furanone ring dictate its toxicity. Halogenation typically increases electrophilicity (increasing non-specific toxicity), whereas bulky aryl substitutions can sterically hinder indiscriminate nucleophilic attack, improving the safety profile[3].
Compound Class
Representative Compound
Target Cell Line / Model
Cytotoxicity Profile
Mechanistic Causality
Simple α,β-Unsaturated Lactone
2-Furanone & 2-Pyrone
A549 (Lung Cancer), MRC5
Cytotoxic at lower concentrations in A549 vs. MRC5[2].
Modulated Michael acceptor reactivity via aryl substitutions[5].
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, cytotoxicity must be evaluated through orthogonal, self-validating assays. The following protocols are designed to isolate the specific mechanisms of lactone toxicity.
Protocol 1: In Vitro Cytotoxicity via MTT Assay (HK-2 / A549 Cells)
Causality: The MTT assay measures mitochondrial metabolic rate, serving as a proxy for cell viability following electrophilic stress induced by furanone compounds.
Seeding: Seed HK-2 (human kidney) or A549 (lung cancer) cells in 96-well plates at a density of
1×104
cells/well. Incubate for 24h at 37°C, 5% CO2.
Treatment: Prepare furanone compounds in DMSO. Treat cells with a concentration gradient (e.g., 10 μM to 100 μM).
Self-Validating Controls: Use 0.5% DMSO as the vehicle (negative) control to establish the baseline viability. Use 5% DMSO (or 10 μM Doxorubicin) as the positive cytotoxicity control to validate assay sensitivity[3].
Incubation & Readout: Incubate for 48h. Add MTT reagent (0.5 mg/mL final) for 4h. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
Protocol 2: TARDIS Assay for Topoisomerase-DNA Complexes
Causality: To definitively prove that cytotoxicity stems from topoisomerase inhibition rather than general oxidative stress, we must trap and quantify the physical Topo-DNA complexes.
Treatment: Treat cells with the target furanone (e.g., 2-furanone) for 2h[2].
Lysis & Trapping: Embed cells in agarose on a microscope slide. Lyse the cells with SDS to instantly denature proteins and trap covalent Topo-DNA complexes.
Detection: Probe the slides with primary antibodies against Topoisomerase I or II, followed by FITC-conjugated secondary antibodies. Quantify immunofluorescence to determine the extent of complex formation[2].
Protocol 3: In Vivo Toxicity Screening (Galleria mellonella)
Causality:G. mellonella larvae possess an innate immune system analogous to mammals, making them a reliable, high-throughput predictor of systemic in vivo chemical toxicity before advancing to murine models[3].
Injection: Inject 10 μL of the furanone solution (100 μM in 1% DMSO vehicle) into the hemocoel via the last left proleg[3].
Monitoring: Incubate at 37°C in the dark. Monitor survival and signs of melanization (a visual indicator of physiological stress) at 24h, 48h, and 72h[3].
Orthogonal experimental workflow for evaluating furanone cytotoxicity and mechanism of action.
Standard Operating Procedure & Disposal Plan: 2(5H)-Furanone, 4-ethenyl-
Executive Summary & Chemical Identity 2(5H)-Furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide) is a highly reactive α,β,γ,δ -unsaturated lactone. Due to its potent electrophilicity and terminal vinyl group, it re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
2(5H)-Furanone, 4-ethenyl- (commonly known as 4-vinylbutenolide) is a highly reactive
α,β,γ,δ
-unsaturated lactone. Due to its potent electrophilicity and terminal vinyl group, it requires stringent operational controls to prevent uncontrolled exothermic polymerization and severe biological sensitization. This guide provides authoritative, step-by-step protocols for the safe handling, quenching, and disposal of this compound.
Table 1: Chemical Identity and Physical Properties
2–8 °C or -20 °C, Protected from light and moisture
Mechanistic Causality of Hazards
To safely handle 2(5H)-furanone, 4-ethenyl-, researchers must understand the dual nature of its reactivity. The exact chemical properties that make it a valuable synthetic building block also dictate its severe hazard profile.
Synthetic Utility vs. Biological Reactivity:
As a structurally extended conjugated system, this molecule is an exceptional Michael acceptor. It is heavily utilized in complex drug development and natural product synthesis. For example, it serves as a critical intermediate in the stereocontrolled synthesis of trans-clerodane natural products, undergoing highly diastereoselective 1,6-addition with tertiary organocuprates or carbon radicals . Furthermore, it is employed in photoredox-catalyzed deoxygenative allylation for the total synthesis of complex diterpenes like (+)-randainin D .
However, this potent electrophilicity means the furanone ring readily reacts with biological nucleophiles. If exposed to unprotected skin, it undergoes rapid Michael addition with the sulfhydryl (-SH) groups of cysteine residues in cellular proteins. This covalent adduct formation is the primary mechanism behind its severe skin sensitization and dermal toxicity.
Polymerization Risk:
The terminal vinyl group, activated by the electron-withdrawing lactone, creates a system highly susceptible to radical-initiated or thermally induced polymerization. If exposed to ambient light, elevated temperatures, or trace radical initiators, the monomer can undergo a rapid, exothermic chain-growth polymerization. In a sealed waste container, this exotherm can lead to catastrophic over-pressurization and rupture.
Mechanistic pathways of 4-ethenyl-2(5H)-furanone showing synthetic utility and safety hazards.
Operational Safety & Handling Protocol
To mitigate the risks of sensitization and auto-polymerization, strictly adhere to the following operational steps:
Environmental Controls: Perform all transfers, weighing, and reactions inside a certified, properly functioning chemical fume hood. Never handle the neat liquid on an open bench.
Personal Protective Equipment (PPE): Wear a flame-resistant laboratory coat, heavy-duty nitrile gloves (double-gloving is recommended due to the compound's skin-penetrating potential), and chemical splash goggles.
Temperature Management: Retrieve the chemical from cold storage (2–8 °C or -20 °C) only when ready to use. Allow the sealed container to warm to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture, which can degrade the lactone.
Light Protection: Wrap reaction flasks in aluminum foil or use amber glassware if the reaction is not explicitly relying on photoredox catalysis.
Proper Disposal Procedures
Because of the severe exothermic polymerization risk, concentrated 2(5H)-furanone, 4-ethenyl- must never be poured directly into a bulk waste carboy. The disposal protocol relies on dilution and segregation to self-validate the safety of the waste stream.
Step-by-Step Disposal Methodology
Dilution (Critical Step): Dissolve any excess, unreacted 2(5H)-furanone, 4-ethenyl- in a compatible, non-reactive solvent (e.g., acetone, ethyl acetate, or ethanol) to achieve a concentration of <5% v/v . This ensures that even if polymerization initiates in the waste stream, the solvent mass will absorb the heat, preventing a runaway thermal event.
Quenching (For Quantities >10g): If disposing of bulk quantities, neutralize the Michael acceptor reactivity before disposal. Stir the diluted solution with a mild, sacrificial nucleophile (e.g., an aqueous solution of sodium bisulfite or a dilute secondary amine) for 2 hours at room temperature.
Segregation: Transfer the diluted or quenched mixture into a clearly labeled "Non-Halogenated Organic Waste" container. Exception: If halogenated solvents (e.g., dichloromethane) were used during the reaction or dilution process, the waste must be routed to "Halogenated Organic Waste."
Storage & Labeling: Store the waste container in secondary containment, strictly away from direct sunlight, heat sources, and strong oxidizers. Explicitly label the container: "Hazardous Waste - Organic Liquid (Contains Reactive Michael Acceptor / Polymerization Hazard)."
Final Disposition: Coordinate with your institution’s Environmental Health and Safety (EHS) department for routine pickup. The mandated disposal method is high-temperature incineration at a licensed hazardous waste facility. Do not discharge into drains.
Step-by-step safe disposal workflow for 4-ethenyl-2(5H)-furanone to prevent polymerization.
Emergency Spill Response
In the event of a localized spill outside of a fume hood, execute the following procedural steps to prevent inhalation exposure and contact sensitization:
Evacuation & Isolation: Immediately isolate the spill area. Remove all ignition sources and heat, as the vinyl group is prone to thermally induced polymerization.
PPE Donning: Put on heavy-duty nitrile gloves, chemical splash goggles, and a face shield. If the spill is large or ventilation is poor, a half-face respirator with organic vapor cartridges is required.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use paper towels or combustible sawdust , as the heat of potential polymerization could ignite them.
Absorption & Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Place the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Decontamination: Wash the spill surface thoroughly with a strong soap and water solution to remove any residual lactone. This step is critical to mitigate the risk of unseen dermal contact and sensitization for future laboratory occupants.
Disposal: Seal the HDPE container, label it as "Hazardous Spill Cleanup Waste - Reactive Lactone," and submit it directly to EHS for incineration.
References
Müller, D. S., Untiedt, N. L., Dieskau, A. P., Lackner, G. L., & Overman, L. E. (2015). Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products. Journal of the American Chemical Society, 137(2), 660–663.[Link][1][2]
Vyhivskyi, O., & Baudoin, O. (2024). Total Synthesis of the Diterpenes (+)-Randainin D and (+)-Barekoxide via Photoredox-Catalyzed Deoxygenative Allylation. Journal of the American Chemical Society, 146(16), 11486–11492.[Link][3][4]
Personal protective equipment for handling 2(5H)-Furanone, 4-ethenyl-
Operational Safety and Handling Guide for 2(5H)-Furanone, 4-ethenyl- (4-Vinylbutenolide) As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic extension of...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Handling Guide for 2(5H)-Furanone, 4-ethenyl- (4-Vinylbutenolide)
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic extension of chemical reactivity. When handling 2(5H)-Furanone, 4-ethenyl- (CAS 54145-07-2)[1]—commonly referred to as 4-vinylbutenolide—standard generic safety protocols are insufficient. This compound is a highly reactive α,β-unsaturated γ-lactone utilized in advanced drug development, particularly in the [2]. To handle it safely, we must design our protective strategies and logistical plans around its fundamental molecular behavior.
Mechanistic Risk Assessment
The hazard profile of 4-vinylbutenolide is driven entirely by its structure. The conjugated diene system within the lactone ring renders the β-carbonyl carbon highly electrophilic. In a biological environment, it acts as a potent Michael acceptor, readily undergoing in cellular proteins[3].
This irreversible protein alkylation is the root cause of its severe cytotoxicity, mucosal irritation, and potential to act as a potent skin sensitizer[4]. Therefore, our Personal Protective Equipment (PPE) is not just a physical barrier; it is a critical defense engineered to prevent any accidental electrophile-nucleophile pairing between the chemical and the researcher.
Causality-Driven PPE Specifications & Material Selection
Because 4-vinylbutenolide is frequently handled alongside polar aprotic solvents (e.g., THF, DMF) that rapidly degrade standard latex, PPE selection must be strictly material-compatible.
PPE Category
Recommended Material
Breakthrough Time
Mechanistic Rationale
Hand Protection (Primary)
Butyl Rubber (14 mil)
> 480 min
Highly impermeable to functionalized lactones and common carrier solvents. Prevents dermal alkylation.
Hand Protection (Secondary)
Heavy-duty Nitrile (8 mil)
~ 120 min
Acceptable for short-duration handling or as a disposable under-glove. Susceptible to rapid degradation by carrier solvents.
Eye Protection
Polycarbonate Splash Goggles
N/A
Vapors or micro-aerosols can rapidly alkylate corneal proteins. Standard safety glasses with side shields are insufficient.
Respiratory
Half-face mask with OV cartridge
N/A
Mandatory only if handling outside a Class II fume hood (not recommended) or during a major spill event.
Self-Validating Operational Protocols
Every step in the handling process must include a validation mechanism to ensure the safety perimeter remains intact.
Step 1: Pre-Operational Integrity Check
Action: Conduct all transfers and reactions within a certified Class II fume hood.
Validation: Before opening the reagent bottle, verify the hood's face velocity is between 100–120 fpm. Tape a small tissue strip to the bottom of the sash; a steady inward pull physically validates containment.
Step 2: Transfer and Weighing
Action: Use a static-dissipative spatula and closed-system weighing (e.g., tared vials with septa). Do not pour the compound directly.
Causality: Pouring generates invisible micro-aerosols. Given the high electrophilicity of the vinylbutenolide, inhalation of even microgram quantities can cause severe respiratory tract sensitization.
Step 3: Reaction Execution
Action: Conduct all synthetic steps (e.g., Michael additions, radical couplings) in sealed, inert-atmosphere glassware using a Schlenk line.
Validation: Monitor the internal pressure of the manifold via a bubbler to ensure no reactive vapor escapes into the ambient hood environment.
Targeted Spill Response and Chemical Decontamination
Standard spill kits utilizing sand or vermiculite only absorb the liquid; they do not neutralize the inherent chemical hazard. If a spill occurs, we must use chemistry to disarm the molecule.
Chemical Quenching: Treat the spill or contaminated glassware with a 10–20% aqueous solution of sodium bisulfite (NaHSO₃) or a cysteine-based buffer.
Causality: The bisulfite anion acts as a strong, sacrificial nucleophile. It attacks the α,β-unsaturated system of the lactone via Michael addition, rapidly converting the toxic, lipophilic electrophile into a benign, water-soluble sulfonate adduct.
Validation: The dissipation of the compound's characteristic acrid odor, combined with a clear, homogenous aqueous phase during glassware rinsing, confirms complete chemical quenching.
Waste Disposal Plan
Do not mix unquenched 4-vinylbutenolide waste with general organic waste. Segregate all quenched aqueous waste into dedicated "Sulfonated Organics" containers. Solid waste (gloves, wipes) must be sealed in secondary containment and labeled for high-temperature incineration to ensure complete thermal destruction of the lactone ring.
Workflow Visualization
Workflow for handling, processing, and targeted decontamination of 4-vinylbutenolide.
References
[2] Title: Constructing Quaternary Stereogenic Centers Using Tertiary Organocuprates and Tertiary Radicals. Total Synthesis of trans-Clerodane Natural Products | Source: Journal of the American Chemical Society | URL: [Link]
[4] Title: Natural Products with Antitumor Potential Targeting the MYB-C/EBPβ-p300 Transcription Module | Source: MDPI | URL: [Link]
[3] Title: Hyptolactones and Their Biological Potential: A Systematic Review | Source: PubMed Central (PMC) | URL: [Link]